molecular formula C8H7N3O2 B1660569 2-Azido-4-methylbenzoic acid CAS No. 790684-90-1

2-Azido-4-methylbenzoic acid

カタログ番号: B1660569
CAS番号: 790684-90-1
分子量: 177.16
InChIキー: CGZNTKQMTKGAMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Azido-4-methylbenzoic acid is a benzoic acid derivative with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . It is characterized by an azide group (-N3) situated at the 2-position and a methyl group (-CH3) at the 4-position of the benzene ring . Its structure, available as SMILES (CC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-]) or InChIKey (CGZNTKQMTKGAMK-UHFFFAOYSA-N), makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry . This compound is primarily used in chemical biology and materials science as a precursor for the synthesis of more complex molecules via click chemistry. The azide functional group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form stable 1,2,3-triazole linkages . This reaction is extensively employed for bioconjugation, the development of chemical probes, and the synthesis of peptidomimetics, such as azidoaryl-oxazole scaffolds that have been investigated for their potential to inhibit biofilm formation . As a benzoyl azide derivative, it can be converted to acid chlorides and subsequently coupled with other molecules, such as in the synthesis of derivatives like 1-(2-azido-4-methylbenzoyl)pyrrolidin-2-one . 2-Azido-4-methylbenzoic acid is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-azido-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6(8(12)13)7(4-5)10-11-9/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZNTKQMTKGAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90823881
Record name 2-Azido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90823881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790684-90-1
Record name 2-Azido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90823881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-Azido-4-methylbenzoic Acid: A Comprehensive Technical Guide on Structure, Properties, and Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, bifunctional building blocks are critical for assembling complex molecular architectures. 2-Azido-4-methylbenzoic acid (CAS: 790684-90-1) stands out as a highly versatile, orthogonal reagent. By combining a reactive azide moiety with a carboxylic acid—modulated by the electronic effects of a para-methyl group—this compound serves as a linchpin in click chemistry, photoaffinity labeling, and multicomponent cascade reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing instead on the mechanistic causality behind its reactivity. We will explore how its unique steric and electronic profile dictates experimental outcomes, supported by self-validating protocols that ensure rigorous scientific integrity.

Chemical Structure & Physicochemical Properties

The reactivity of 2-azido-4-methylbenzoic acid is governed by its functional group topology. The azide group (-N₃) at the ortho position to the carboxylic acid (-COOH) allows for proximity-driven intramolecular cyclizations (e.g., quinazolinone formation). Meanwhile, the methyl group (-CH₃) at the 4-position acts as an electron-donating group (EDG) via hyperconjugation. This subtle electron donation slightly decreases the acidity of the carboxylate compared to unsubstituted benzoic acid, while simultaneously stabilizing transient intermediates during electrophilic or multicomponent processes.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name 2-Azido-4-methylbenzoic acid
CAS Number 790684-90-1
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Pale yellow to light brown solid
Solubility Soluble in DMSO, DMF, MeOH, CH₂Cl₂; Poor in H₂O
IR Signature ~2110 cm⁻¹ (strong, N₃ stretch), ~1680 cm⁻¹ (C=O stretch)

Data supported by structural repositories and chemical databases ([1]).

Mechanistic Insights: The Reactivity Profile

The true value of 2-azido-4-methylbenzoic acid lies in its orthogonality. The two reactive handles can be addressed sequentially without cross-interference:

  • The Carboxylic Acid Handle : Readily undergoes amidation, esterification, or acts as the acidic component in Ugi multicomponent reactions (MCRs).

  • The Azide Handle : Serves as a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger ligation. Furthermore, upon UV irradiation, the azide expels N₂ to generate a highly reactive singlet nitrene, useful for covalent cross-linking in target identification assays.

Steric Causality in Cascade Reactions

Recent breakthroughs in heterocyclic synthesis utilize this compound in Ugi-Mumm multicomponent reactions to synthesize C3-functionalized (E)-arylamidines ([2]). The 4-methyl substitution is mechanistically optimal. As demonstrated by Jaffett et al., attempting the same cascade with 6-substituted analogs (e.g., 2-azido-6-methylbenzoic acid) introduces severe steric repulsion that completely blocks the critical Mumm rearrangement, diverting the pathway exclusively to Passerini by-products ([2]).

Experimental Workflows & Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an orthogonal analytical check.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of 2-azido-4-methylbenzoic acid with a terminal alkyne.

  • Step 1: Substrate Solubilization. Dissolve 1.0 eq of 2-azido-4-methylbenzoic acid and 1.1 eq of the terminal alkyne in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic-like solvent system is chosen specifically because t-BuOH solubilizes the organic substrates, while H₂O is required to dissolve the inorganic copper catalyst and reducing agent.

  • Step 2: Catalyst Activation. Add 0.05 eq of CuSO₄·5H₂O followed by 0.1 eq of sodium ascorbate.

    • Causality: Sodium ascorbate acts as an in situ reducing agent, converting inactive Cu(II) to the catalytically active Cu(I) species. This prevents the oxidative Glaser coupling of the alkynes that occurs if Cu(II) is left unreduced.

  • Step 3: Reaction Execution. Stir at room temperature for 4–12 hours.

  • Step 4: Self-Validation (Crucial). Monitor the reaction via Infrared (IR) Spectroscopy and TLC.

    • Validation Logic: The azide moiety exhibits a distinct, intense asymmetric stretch at ~2110 cm⁻¹. The complete disappearance of this IR band provides absolute, orthogonal confirmation of azide consumption, validating the TLC results.

  • Step 5: Isolation. Acidify mildly (pH ~4) to ensure the benzoic acid remains protonated, extract with EtOAc, and purify via silica gel chromatography.

CuAAC_Protocol Step1 1. Substrate Preparation Dissolve Azide & Alkyne Step3 3. CuAAC Reaction Formation of Cu-Acetylide Step1->Step3 Mix in t-BuOH/H2O Step2 2. Catalyst Generation CuSO4 + Na-Ascorbate Step2->Step3 In-situ Cu(I) Step4 4. Self-Validation IR (Loss of 2110 cm⁻¹) & TLC Step3->Step4 Monitor Conversion Step5 5. Product Isolation 1,4-Disubstituted Triazole Step4->Step5 If complete

Diagram 1: Step-by-step self-validating workflow for CuAAC click chemistry.

Protocol 2: Ugi-Mumm Multicomponent Reaction to Yield (E)-Arylamidines

Based on the telescoped synthesis developed by Jaffett et al. ([2]), this protocol highlights the specific utility of the 4-methyl substituted core.

  • Step 1: Iminium Formation. Combine an amine and an aldehyde in methanol over 4Å molecular sieves.

    • Causality: The sieves drive the equilibrium toward the imine by sequestering water. The acidic proton of 2-azido-4-methylbenzoic acid subsequently protonates the imine to form a highly electrophilic iminium ion.

  • Step 2: Isocyanide α-Addition. Add the isocyanide component.

    • Causality: The isocyanide undergoes α-addition to the iminium ion. The resulting nitrilium intermediate is immediately trapped by the carboxylate of the 2-azido-4-methylbenzoic acid, forming the Ugi 4CR adduct.

  • Step 3: Mumm Rearrangement. Allow the reaction to stir at room temperature.

    • Causality: The intermediate undergoes a spontaneous intramolecular O-to-N acyl transfer. The 4-methyl group provides mild electron donation that facilitates this shift without introducing steric clashes.

  • Step 4: Self-Validation. Purify by normal-phase chromatography (0–5% MeOH/CH₂Cl₂). Validate via ¹H NMR.

    • Validation Logic: Successful rearrangement is confirmed by the disappearance of the aldehyde proton and the emergence of the distinct amidine resonance signatures.

UgiMumm A 2-Azido-4-methylbenzoic Acid (Bifunctional Core) C Ugi 4CR Adduct (Intermediate) A->C Ugi Condensation B Amine + Aldehyde + Isocyanide B->C Iminium Formation D Mumm Rearrangement (Acyl Transfer) C->D Spontaneous E (E)-Arylamidine Product (C3-Functionalized) D->E Regiospecific Shift

Diagram 2: Ugi-Mumm multicomponent cascade reaction utilizing 2-Azido-4-methylbenzoic acid.

Quantitative Data: Yield Comparisons in Multicomponent Reactions

To mathematically illustrate the causality of the 4-methyl position, Table 2 summarizes the yield of various substituted azido benzoic acids when subjected to the Ugi-Mumm rearrangement workflow. The data clearly demonstrates that the 4-methyl variant occupies the "Goldilocks zone" of steric tolerance and electronic stabilization.

Table 2: Impact of Aromatic Substitution on Ugi-Mumm Yields
Substituted Azido Benzoic AcidProduct Yield (%)Mechanistic Observation / Causality
2-Azido-4-methylbenzoic acid 45% Optimal steric profile; EDG stabilizes intermediate.
2-Azido-3-methylbenzoic acid35%Slight steric hindrance near the reactive azide moiety.
2-Azido-4-fluorobenzoic acid21%Poor solubility limits overall conversion rates.
2-Azido-6-methylbenzoic acid0%Severe steric repulsion blocks Mumm rearrangement; favors Passerini by-products.

Yield data adapted from the comparative studies by Jaffett et al. ([2]).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71402938, 2-Azido-4-methylbenzoic acid." PubChem. URL:[Link]

  • Jaffett, V. A., Nerurkar, A., Cao, X., Guzei, I. A., & Golden, J. E. (2019). "Telescoped synthesis of C3-functionalized (E)-arylamidines using Ugi–Mumm and regiospecific quinazolinone rearrangements." Organic & Biomolecular Chemistry, 17(12), 3118-3128. URL:[Link]

Introduction: Strategic Importance in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Azido-4-methylbenzoic Acid for Advanced Research Applications

This guide provides a comprehensive technical overview of 2-Azido-4-methylbenzoic acid, tailored for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to offer practical insights into its synthesis, characterization, handling, and application, grounded in established chemical principles.

2-Azido-4-methylbenzoic acid is an aromatic organic compound featuring three key functional groups: a carboxylic acid, a methyl group, and an azide. This specific arrangement makes it a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. The carboxylic acid provides a convenient handle for conjugation to biomolecules, surfaces, or other synthons. The aryl azide is a cornerstone functional group for bioorthogonal chemistry, enabling specific and efficient ligation reactions in complex biological environments. Its applications are primarily centered on its ability to participate in "click chemistry" and to function as a photoaffinity label, tools that are indispensable for elucidating biological pathways and developing targeted therapeutics.

Physicochemical and Spectroscopic Profile

The structural integrity and purity of 2-Azido-4-methylbenzoic acid are paramount for its successful application. Below are its core properties and the expected spectroscopic data for its characterization.

Core Properties

A summary of the fundamental physicochemical properties is presented in the table below.

PropertyValueSource
Chemical Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Monoisotopic Mass 177.053826 g/mol [1]
Appearance Expected to be a crystalline solidGeneral knowledge on similar compounds
CAS Number 790684-90-1[1]
Spectroscopic Signature
  • Infrared (IR) Spectroscopy:

    • Azide (N₃) Stretch: A very strong, sharp, and highly characteristic absorption band is expected between 2100-2150 cm⁻¹ . This peak is the most definitive indicator of the azide group's presence.

    • Carboxylic Acid O-H Stretch: A very broad absorption band will be observed in the region of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

    • Carbonyl (C=O) Stretch: A strong, sharp absorption should appear around 1700 cm⁻¹ , typical for an aromatic carboxylic acid.

    • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR):

    • Aromatic Protons (Ar-H): Three protons on the aromatic ring will show distinct signals, likely in the range of 7.0-8.0 ppm . The specific splitting pattern will depend on their coupling with each other.

    • Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will appear upfield, typically around 2.4-2.6 ppm .

    • Carboxylic Acid Proton (-COOH): A broad singlet, often far downfield (>10 ppm ), which may be exchangeable with D₂O.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak at m/z ≈ 177 .

    • Key Fragmentation: A hallmark of aryl azides is the loss of a neutral nitrogen molecule (N₂). Therefore, a prominent fragment ion peak at m/z ≈ 149 ([M-28]⁺) is expected, representing a highly indicative fragmentation pathway.

Synthesis Protocol: From Amine to Azide

The most reliable and common method for synthesizing 2-Azido-4-methylbenzoic acid is through the diazotization of its corresponding amine precursor, 2-Amino-4-methylbenzoic acid (also known as 4-methylanthranilic acid), followed by substitution with sodium azide.[2][3]

Rationale Behind the Method

This two-step, one-pot synthesis is a classic transformation in aromatic chemistry.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.[4]

  • Azidation: The resulting diazonium salt is a superb leaving group. The introduction of sodium azide (NaN₃) allows the azide anion (N₃⁻) to act as a nucleophile, displacing the nitrogen gas (N₂) and forming the desired aryl azide.

Detailed Experimental Workflow

Safety First: This procedure must be conducted in a well-ventilated fume hood. Diazonium salts can be explosive when dry, and sodium azide is highly toxic. Hydrazoic acid (HN₃), which can form from mixing azides with acid, is both toxic and explosive.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

G cluster_prep Step 1: Amine Solution Preparation cluster_diazo Step 2: Diazotization cluster_azide Step 3: Azide Substitution cluster_workup Step 4: Work-up and Purification A Dissolve 2-Amino-4-methylbenzoic acid in dilute HCl B Cool solution to 0-5 °C in an ice/salt bath A->B D Add NaNO₂ solution dropwise to amine solution with vigorous stirring B->D C Prepare cold aq. NaNO₂ solution C->D E Maintain temperature at 0-5 °C D->E F Test for excess nitrous acid (starch-iodide paper turns blue) E->F H Add diazonium salt solution slowly to the NaN₃ solution F->H G Prepare cold aq. NaN₃ solution G->H I Observe N₂ gas evolution H->I J Allow mixture to warm to RT and stir for 1-2 hours I->J K Extract product with an organic solvent (e.g., Ethyl Acetate) J->K L Wash organic layer with brine K->L M Dry over anhydrous Na₂SO₄ L->M N Remove solvent under reduced pressure M->N O Purify by recrystallization or chromatography N->O

Caption: Workflow for the synthesis of 2-Azido-4-methylbenzoic acid.

  • Materials:

    • 2-Amino-4-methylbenzoic acid (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl, ~3.0 eq)

    • Sodium Nitrite (NaNO₂, ~1.1 eq)

    • Sodium Azide (NaN₃, ~1.2 eq)

    • Distilled Water

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Starch-iodide paper

    • Ice

  • Procedure:

    • Preparation of Amine Salt: In a flask, suspend 2-Amino-4-methylbenzoic acid in water. Cool the mixture in an ice bath and slowly add the concentrated HCl with stirring. Stir until a clear solution of the hydrochloride salt is formed.

    • Diazotization: Maintain the temperature of the amine salt solution between 0 and 5 °C using an ice/salt bath. In a separate beaker, dissolve sodium nitrite in a small amount of cold water. Add this NaNO₂ solution dropwise to the stirred amine solution. The rate of addition should be controlled to keep the temperature below 5 °C. After the addition is complete, stir for an additional 15-20 minutes. Confirm the presence of excess nitrous acid by testing a drop of the solution on starch-iodide paper (it should turn blue/black). If the test is negative, add a small amount more of the NaNO₂ solution.

    • Azide Formation: In a separate, larger beaker, dissolve sodium azide in water and cool it to 0-5 °C. Slowly and carefully add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

    • Isolation and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Safety, Handling, and Stability

Organic azides are energetic compounds and must be handled with appropriate caution.[6]

  • Thermal Stability: Aryl azides are generally more stable than alkyl azides. However, they can decompose, sometimes explosively, upon heating. It is crucial to avoid rapid heating or distillation of the neat compound.

  • Shock Sensitivity: Avoid grinding the solid material or subjecting it to mechanical shock.[7]

  • Incompatibilities:

    • Acids: Do not mix with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[5]

    • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver) and their salts, as this can form dangerously explosive heavy metal azides. Use plastic or Teflon-coated spatulas.[5][7]

    • Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform, as this can lead to the formation of explosive diazidomethane.[6]

  • Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials.[7]

A key guideline for assessing stability is the Carbon-to-Nitrogen ratio . For 2-Azido-4-methylbenzoic acid (C₈H₇N₃O₂), the ratio of (Carbon + Oxygen) to Nitrogen atoms is (8+2)/3 = 3.33. A ratio greater than 3 is generally considered to confer sufficient stability for careful handling.[5][8]

Core Applications in Research and Development

The unique combination of functional groups in 2-Azido-4-methylbenzoic acid makes it a powerful tool for interrogating biological systems.

G cluster_app Key Applications cluster_outcome Research Outcomes A 2-Azido-4-methylbenzoic acid B Click Chemistry (CuAAC, SPAAC) A->B Azide Group C Photoaffinity Labeling (PAL) A->C Aryl Azide (Photoreactive) D Bioconjugation (Protein-Drug, Protein-Probe) A->D Carboxylic Acid Handle B->D E Target Identification & Validation C->E F Mapping Binding Sites C->F

Caption: Logical relationships of the compound's applications.

Click Chemistry and Bioconjugation

The azide group is one half of the most famous "click" reaction: the Azide-Alkyne Cycloaddition.[9] This reaction is exceptionally specific, high-yielding, and bioorthogonal (meaning it does not interfere with native biological processes).

  • Mechanism: The azide on 2-Azido-4-methylbenzoic acid can react with a terminal or strained alkyne to form a stable triazole linkage. The reaction is often catalyzed by Copper(I) (CuAAC) or proceeds spontaneously with strained cyclooctynes (SPAAC).[10][11]

  • Workflow:

    • Functionalization: A biomolecule of interest (e.g., a protein, antibody) or a synthetic molecule is functionalized with an alkyne.

    • Conjugation: The carboxylic acid of 2-Azido-4-methylbenzoic acid is activated (e.g., as an NHS ester) and reacted with an amine on a payload (e.g., a fluorescent dye, a drug molecule) to attach the azide moiety.

    • Ligation: The two components are mixed, and the azide and alkyne "click" together, forming a stable conjugate. This is a cornerstone strategy for creating Antibody-Drug Conjugates (ADCs).[10]

Photoaffinity Labeling (PAL)

Aryl azides can be converted into highly reactive nitrenes upon exposure to UV light.[12] This property allows them to be used as photoaffinity labels to identify and map the binding sites of small molecules on their protein targets.

  • Mechanism: The aryl azide, incorporated into a ligand or probe, binds non-covalently to its target protein. Upon irradiation with UV light, the azide releases N₂ gas to generate a short-lived, highly reactive nitrene intermediate. This nitrene can then insert into nearby C-H or N-H bonds within the binding pocket, forming a permanent, covalent bond.[13][14]

  • Workflow:

    • A probe molecule is synthesized incorporating the 2-azido-4-methylbenzoyl group.

    • The probe is incubated with a protein mixture or cell lysate to allow for binding to its target.

    • The mixture is irradiated with UV light to trigger covalent cross-linking.

    • The covalently labeled protein can then be identified and the site of modification mapped using mass spectrometry-based proteomics. This provides direct evidence of a drug-target interaction.

Conclusion

2-Azido-4-methylbenzoic acid is more than a simple chemical; it is an enabling tool for advanced research. Its well-defined physicochemical properties and predictable reactivity provide a reliable platform for sophisticated applications in drug discovery, proteomics, and chemical biology. By understanding the principles behind its synthesis, handling, and application, researchers can effectively leverage this molecule to probe complex biological questions and construct novel molecular architectures.

References

  • 2-Azido-4-methylbenzoic acid. (2025, October 15). U.S. Environmental Protection Agency. Retrieved March 10, 2026, from [Link]

  • Product Class 35: Aryl Azides. (n.d.). Science of Synthesis. Retrieved March 10, 2026, from [Link]

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh. Retrieved March 10, 2026, from [Link]

  • CID 66606108. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved March 10, 2026, from [Link]

  • Majamaa, K., et al. (1986). Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5. PubMed. Retrieved March 10, 2026, from [Link]

  • Maruani, A., & Smith, M. E. B. (2018). Click Chemistry Conjugations. PMC. Retrieved March 10, 2026, from [Link]

  • Hicks, G. R., et al. (1990). Specific photoaffinity labeling of two plasma membrane polypeptides with an azido auxin. PMC. Retrieved March 10, 2026, from [Link]

  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry. (2021, July 28). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Parker, C. G., & Simon, G. M. (2020). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry. Retrieved March 10, 2026, from [Link]

  • Hanstein, W.G., et al. (1979). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. OSTI.GOV. Retrieved March 10, 2026, from [Link]

  • Wang, S., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PMC. Retrieved March 10, 2026, from [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (2025, December 2). MDPI. Retrieved March 10, 2026, from [Link]

  • Atkinson, E. R., & Lawler, H. J. (n.d.). Diphenic acid. Organic Syntheses. Retrieved March 10, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. (n.d.). Google Patents.
  • Benzoic acid, 2-(4-methylbenzoyl)-. (n.d.). NIST WebBook. Retrieved March 10, 2026, from [Link]

  • Bilge, M., & Keskın, S. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved March 10, 2026, from [Link]

  • Kumar, S., et al. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters. Retrieved March 10, 2026, from [Link]

  • International Journal of Current Science Research and Review. (2022, July 7). Retrieved March 10, 2026, from [Link]

  • New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof. (n.d.). Google Patents.
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

Sources

Technical Whitepaper: 2-Azido-4-methylbenzoic Acid (CAS 790684-90-1) – Identifiers, Mechanistic Utility, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, bifunctional building blocks are critical for assembling complex molecular architectures. 2-Azido-4-methylbenzoic acid (CAS: 790684-90-1) represents a highly privileged scaffold. By juxtaposing an electrophilic carboxylic acid with a highly reactive, bioorthogonal ortho-azido group, this molecule serves as a linchpin in multicomponent reactions, click chemistry, and heterocyclic synthesis.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic identifiers, diving deeply into the physicochemical causality that dictates this molecule's behavior, its validated synthetic protocols, and the thermodynamic principles governing its safe handling.

Core Identifiers and Physicochemical Profile

Before deploying any reagent in a synthetic workflow, its structural parameters must be strictly defined. The table below consolidates the quantitative data and core identifiers for 2-Azido-4-methylbenzoic acid, cross-referenced against authoritative chemical databases such as [1] and 1 [2].

PropertyValue
Chemical Name 2-Azido-4-methylbenzoic acid
CAS Number 790684-90-1
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
SMILES Cc1ccc(C(=O)O)c(N=[N+]=[N-])c1
InChIKey CGZNTKQMTKGAMK-UHFFFAOYSA-N
Rule of Six Ratio 3.33 (Indicates macroscopic stability)
Structural Causality: Why the 4-Methyl Variant?

The strategic placement of the methyl group at the 4-position (para to the carboxylic acid) is not arbitrary. In complex multicomponent reactions like the Ugi-Mumm rearrangement, steric hindrance dictates the reaction pathway. As demonstrated in recent 2 [3], utilizing 6-substituted azido benzoic acids results in severe steric repulsion during the Mumm rearrangement, leading exclusively to undesired Passerini α-acyloxy carboxamide by-products. The 4-methyl substitution entirely bypasses this steric clash, ensuring high regiospecificity while providing superior organic solubility compared to its 4-fluoro counterparts.

Mechanistic Utility in Synthetic Pathways

The true value of 2-Azido-4-methylbenzoic acid lies in its orthogonal reactivity. The carboxylic acid can undergo standard amidation or participate in Ugi four-component reactions, while the azide remains inert until triggered by specific catalysts (CuAAC) or reducing agents (Staudinger/Aza-Wittig).

Reactivity SM 2-Azido-4-methylbenzoic acid (CAS: 790684-90-1) CuAAC CuAAC (Click Chemistry) + Terminal Alkyne SM->CuAAC Cu(I) cat. Staudinger Staudinger / Aza-Wittig + PPh3 SM->Staudinger Mild Reduction Ugi Ugi-Mumm Reaction + Isocyanide SM->Ugi Multicomponent Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole Amine Iminophosphorane / Amine Staudinger->Amine Amidine (E)-Arylamidine Ugi->Amidine

Caption: Logical reactivity pathways of 2-Azido-4-methylbenzoic acid in organic synthesis.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the Telescoped Synthesis of C3-Functionalized (E)-Arylamidines , a critical workflow for developing antiviral agents and complex heterocycles like pyrrolidinone derivatives (3 [4]).

Protocol: Telescoped Ugi-Mumm / Aza-Wittig Synthesis

Objective: Synthesize complex N',N,N-trisubstituted amidines without isolating sensitive, high-energy azido-intermediates.

Workflow Step1 Ugi Reaction (12 h, rt) Step2 Filtration (0.45 μM) Step1->Step2 Step3 Aza-Wittig (Resin-PPh3) Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 Product Pure Amidine (Yield: ~45%) Step4->Product

Caption: Telescoped synthesis workflow for C3-functionalized (E)-arylamidines.

Step-by-Step Methodology & Causality:

  • Ugi Four-Component Condensation:

    • Action: To a stirring mixture of an aldehyde, a primary amine, and cyclohexyl isocyanide in CH2Cl2, add 2-Azido-4-methylbenzoic acid dropwise over 1 minute. Stir at room temperature for 12 hours.

    • Causality: Dropwise addition mitigates the exothermic nature of the initial condensation. The carboxylic acid acts as both a nucleophile and a proton donor, facilitating the formation of an α-adduct that spontaneously undergoes a Mumm rearrangement (an acyl transfer).

    • Self-Validation: Monitor via TLC (10% MeOH/CH2Cl2). The reaction is internally validated when the distinct UV-active spot of the starting carboxylic acid is entirely consumed.

  • Clarification:

    • Action: Filter the crude reaction mixture through a 0.45 μM PTFE syringe filter and concentrate the filtrate in vacuo.

    • Causality: This step physically removes insoluble oligomeric by-products generated during the multicomponent condensation, ensuring the subsequent Aza-Wittig reaction is not sterically or kinetically hindered by colloidal suspensions.

  • Resin-Bound Aza-Wittig Reaction:

    • Action: Transfer the concentrate to a flame-dried flask under nitrogen. Add polymer-supported triphenylphosphine (1.4 meq/g, 2.0 equiv.) followed by dry toluene.

    • Causality: The azide is reduced to an iminophosphorane intermediate, expelling nitrogen gas (providing a massive thermodynamic driving force). Using resin-bound PPh3 is a critical strategic choice; it allows the resulting triphenylphosphine oxide by-product to be removed by simple filtration, entirely bypassing the notoriously difficult chromatographic separation of phosphine oxides.

  • Isolation:

    • Action: Filter off the resin, concentrate the filtrate, and purify via normal-phase chromatography (0–5% MeOH/CH2Cl2).

    • Yield: This telescoped sequence typically yields the pure benzamidine as a pale-yellow gum at approximately 45% overall yield.

Safety, Stability, and Handling Causality

Handling organic azides requires strict adherence to thermodynamic safety principles. The primary metric for azide stability is the "Rule of Six" , which states that the ratio of carbon plus oxygen atoms to nitrogen atoms should be greater than or equal to 3 (C + O) / N ≥ 3 to prevent explosive decomposition.

For 2-Azido-4-methylbenzoic acid (C8H7N3O2):

  • Calculation: (8 Carbons + 2 Oxygens) / 3 Nitrogens = 3.33

Because 3.33 > 3, the compound possesses sufficient thermal and kinetic stability for standard macroscopic benchtop handling. However, as an aryl azide, it remains highly photosensitive . Exposure to ambient UV light can trigger the photolytic extrusion of N2, generating a highly reactive, unselective singlet nitrene.

  • Handling Directive: All storage containers must be amber-glass or foil-wrapped, and reactions should be conducted in low-light environments to maintain molecular integrity.

References

  • Molaid - 2-叠氮-4-甲基苯甲酸- CAS号790684-90-1 Source: [Link]

  • National Institutes of Health (NIH) / PMC - Telescoped Synthesis of C3-Functionalized (E)-Arylamidines Using Ugi-Mumm and Regiospecific Quinazolinone Rearrangements Source:[Link]

  • Chemsrc - CAS#:797751-36-1 | 1-(2-azido-4-methylbenzoyl)pyrrolidin-2-one Source: [Link]

Sources

Covalent Capture in Chemical Biology: The Role of 2-Azido-4-methylbenzoic Acid in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Target identification of biologically active small molecules remains one of the most significant bottlenecks in forward chemical genetics and drug discovery.1 provides a robust biochemical solution by converting transient, equilibrium-driven small molecule-protein interactions into irreversible covalent bonds[1].

Among the arsenal of photoreactive groups, aryl azides have historical and practical significance due to their small steric footprint and high reactivity upon irradiation[2]. Specifically, 2-Azido-4-methylbenzoic acid (CAS 790684-90-1) serves as a highly efficient, bifunctional building block[3]. It seamlessly integrates a photoreactive aryl azide warhead with a carboxylic acid handle, enabling the straightforward synthesis of customized photoaffinity probes from any amine-bearing pharmacophore. This guide explores the mechanistic causality behind its reactivity, compares it against alternative photophores, and provides a self-validating protocol for its application in target interactome mapping.

Chemical Anatomy & Mechanistic Rationale

The utility of 2-Azido-4-methylbenzoic acid is dictated by its precise structural features. To successfully deploy this molecule, researchers must understand the causality behind its photochemical pathways.

Structural Advantages
  • The Carboxylic Acid Handle (Position 1): Allows for classic carbodiimide (EDC/NHS) coupling. This enables researchers to rapidly conjugate the photoreactive group to primary amines on target ligands without requiring complex de novo synthesis.

  • The Methyl Substituent (Position 4): Electron-donating groups on the phenyl ring subtly modulate the electronic structure, which can influence the absorption maximum and the lifetime of the highly reactive intermediates[4].

  • The Aryl Azide Warhead (Position 2): Upon 2 (typically <300 nm), the azide group irreversibly extrudes nitrogen gas (N₂) to generate a highly reactive singlet nitrene[2].

Divergent Photochemical Pathways

The generation of the singlet nitrene is a branching point for two distinct reactive pathways, both of which contribute to covalent protein capture[5]:

  • Intersystem Crossing (Radical Pathway): The singlet nitrene relaxes to a triplet nitrene (a diradical state). This species undergoes direct, non-specific insertion into nearby C-H or N-H bonds of the target protein.

  • Ring Expansion (Electrophilic Pathway): The singlet nitrene rapidly isomerizes into a bicyclic benzazirine, which further expands into a seven-membered dehydroazepine ring[5]. The dehydroazepine is a longer-lived electrophile that is highly susceptible to nucleophilic attack by primary amines (e.g., lysine residues on the target protein)[6].

Photochemical activation pathways of 2-Azido-4-methylbenzoic acid.

Comparative Analysis of Photoreactive Groups

Selecting the correct photoreactive group requires balancing reactivity, steric bulk, and activation wavelength. The table below summarizes how aryl azides compare to other standard PAL moieties based on current literature[2],[1].

FeatureAryl Azides (e.g., 2-Azido-4-methylbenzoic acid)DiazirinesBenzophenones
Activation Wavelength ~254–300 nm~350 nm~350–360 nm
Reactive Intermediate Singlet/Triplet Nitrene & DehydroazepineCarbeneTriplet Diradical
Primary Target Bonds C-H, N-H insertion; Nucleophilic attack by LysinesC-H, O-H, X-H insertionC-H insertion (preferentially Met/Leu)
Steric Bulk Small (Single aromatic ring)Very Small (Aliphatic ring)Large (Two aromatic rings)
Key Advantages 1; highly reactive; captures nucleophiles efficiently[1].Minimal structural perturbation to the parent ligand.Can be excited repeatedly; stable in ambient light.
Limitations Dehydroazepine intermediate can increase the radius of labeling, potentially causing off-target effects[5].Prone to intramolecular rearrangement; challenging synthesis.Bulky; often disrupts the native binding affinity of the ligand.

Standardized Experimental Protocol: A Self-Validating System

A rigorously designed PAL experiment must be a self-validating system. The greatest risk in photoaffinity labeling is misinterpreting collision-based background crosslinking as a specific biological interaction. To prevent this, every experiment must include a competition control [1].

Phase 1: Preparation & Incubation
  • Probe Synthesis: Activate the carboxylic acid of 2-Azido-4-methylbenzoic acid using EDC/NHS in an anhydrous solvent (e.g., DMSO). React with the primary amine of your pharmacophore. Purify the resulting probe via HPLC.

  • Buffer Selection (Critical Causality): Dissolve your target protein (1-5 mg/mL) in an strictly amine-free buffer (e.g., PBS or HEPES).

    • Causality: Because the dehydroazepine intermediate reacts avidly with primary amines,6, quenching the reaction before protein crosslinking can occur[6].

  • Establish the Self-Validating Matrix:

    • Sample A (Test): Target Protein + PAL Probe (10- to 50-fold molar excess)[7].

    • Sample B (Competition Control): Target Protein + PAL Probe + Unmodified Parent Ligand (100-fold molar excess).

    • Causality: The unmodified ligand saturates the specific binding pocket. If a protein band appears in Sample A but disappears in Sample B, the interaction is definitively specific[1].

Phase 2: Photoactivation & Quenching
  • UV Irradiation: Place the samples in a UV-transparent quartz cuvette. Irradiate using a shortwave UV lamp (254–300 nm) for 5 to 15 minutes[7].

    • Causality: Perform this step strictly on ice. UV irradiation generates significant heat, which can denature the target protein, exposing hydrophobic cores and artificially inflating non-specific background labeling.

  • Reaction Quenching: Immediately post-irradiation, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM[7].

    • Causality: The primary amines in Tris will rapidly react with any residual, unreacted dehydroazepine intermediates. This prevents artificial crosslinking from occurring during downstream cell lysis or denaturation steps.

Step-by-step workflow for PAL-based target identification.
Phase 3: Downstream Analysis
  • Separation & Detection: Resolve the crosslinked complexes using SDS-PAGE. If the probe contains a secondary reporter tag (e.g., an alkyne for click chemistry or a biotin moiety), visualize via fluorescence or Western blot.

  • Target Identification: Excise specific bands (present in Sample A, absent in Sample B) for in-gel trypsin digestion and subsequent LC-MS/MS analysis to map the exact site of covalent insertion.

Conclusion

2-Azido-4-methylbenzoic acid is a highly versatile tool for mapping the small molecule-protein interactome. By leveraging its dual-pathway reactivity (radical insertion and nucleophilic capture) and adhering to strict experimental controls—such as amine-free environments and rigorous competition assays—researchers can confidently translate transient drug-target affinities into permanent, mapable data points.

References

  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes MDPI URL
  • An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking Benchchem URL
  • Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents Thermo Fisher Scientific URL
  • National Institutes of Health (NIH)
  • 2-azido-4-methylbenzoic acid (C8H7N3O2)

Sources

An In-depth Technical Guide to 2-Azido-4-methylbenzoic Acid as a Heterobifunctional Linker Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the evolving landscape of bioconjugation and drug development, the demand for precise and versatile chemical tools is paramount. Heterobifunctional linkers, which possess two distinct reactive moieties, are instrumental in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs).[1][2] This technical guide provides a comprehensive exploration of 2-azido-4-methylbenzoic acid, a precursor to a class of heterobifunctional linkers with significant potential in research and therapeutic applications. We will delve into its synthesis, chemical properties, and strategic applications, offering field-proven insights and detailed protocols for the scientific community.

Introduction: The Strategic Advantage of the Azido-Carboxyl Moiety

2-Azido-4-methylbenzoic acid is a unique chemical entity that combines a photoactivatable aryl azide with a versatile carboxylic acid. This dual functionality allows for a two-step conjugation strategy, providing researchers with temporal and spatial control over the crosslinking process.[3]

  • The Aryl Azide: This group is chemically inert in the dark but, upon exposure to ultraviolet (UV) light, transforms into a highly reactive nitrene intermediate.[4][][6] This nitrene can then form a covalent bond with a wide range of chemical groups, making it a powerful tool for non-specific, proximity-based labeling of interacting biomolecules.[3][4]

  • The Carboxylic Acid: This functional group provides a handle for the initial, specific conjugation to a biomolecule, typically through the formation of a stable amide bond with primary amines (e.g., lysine residues on a protein).[7] This reaction is well-characterized and can be achieved with high efficiency using a variety of activating agents.[8][9][10]

The methyl group at the 4-position of the benzoic acid provides steric hindrance that can influence the reactivity and solubility of the molecule.

Synthesis and Characterization

The synthesis of 2-azido-4-methylbenzoic acid is typically achieved through a two-step process starting from 2-amino-4-methylbenzoic acid.

Synthetic Pathway

The synthesis involves a diazotization reaction followed by azidation.

Synthesis_Pathway 2-Amino-4-methylbenzoic_acid 2-Amino-4-methylbenzoic acid Diazonium_Salt Diazonium Salt Intermediate 2-Amino-4-methylbenzoic_acid->Diazonium_Salt 1. NaNO₂, HCl 0-5 °C 2-Azido-4-methylbenzoic_acid 2-Azido-4-methylbenzoic acid Diazonium_Salt->2-Azido-4-methylbenzoic_acid 2. NaN₃

Caption: Synthetic route to 2-azido-4-methylbenzoic acid.

Detailed Experimental Protocol: Synthesis of 2-Azido-4-methylbenzoic Acid

Materials:

  • 2-Amino-4-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 2-amino-4-methylbenzoic acid in a solution of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C with vigorous stirring.

    • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azidation:

    • In a separate flask, dissolve sodium azide in deionized water and cool the solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, ensuring the temperature remains at 0 °C.[11]

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product three times with either dichloromethane or ethyl acetate.[11]

    • Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and then brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11]

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-azido-4-methylbenzoic acid.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Safety Precautions: Organic azides can be explosive, especially when heated or subjected to shock.[12] Always handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid using metal spatulas for transferring the dry solid.[13]

Characterization Data

The structure and purity of the synthesized 2-azido-4-methylbenzoic acid should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7-8 ppm, a singlet for the methyl group around 2.4 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, the carboxylic carbon, and the carbon attached to the azide group.
IR Spectroscopy A characteristic strong, sharp peak for the azide group (N₃) around 2100-2150 cm⁻¹, a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, and a C=O stretch around 1700 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₈H₇N₃O₂ (177.16 g/mol ).[14]

Activation and Bioconjugation Strategy

The heterobifunctional nature of 2-azido-4-methylbenzoic acid allows for a sequential conjugation approach.

Step 1: Carboxylic Acid Activation and Amide Bond Formation

The carboxylic acid moiety must first be activated to facilitate reaction with primary amines on the target biomolecule. The direct reaction between a carboxylic acid and an amine is generally unfavorable.[9]

Common Activation Methods:

  • Carbodiimide Chemistry: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids.[7][9] The addition of N-hydroxysuccinimide (NHS) or sulfo-NHS can improve the efficiency and stability of the active ester intermediate.

  • Acid Chlorides/Azides: Conversion to more reactive intermediates like acyl chlorides or azides can be effective but may require harsh conditions that are incompatible with sensitive biomolecules.[7]

Activation_Conjugation cluster_0 Activation cluster_1 Conjugation Linker 2-Azido-4-methylbenzoic acid Activated_Linker Activated Ester (e.g., NHS-ester) Linker->Activated_Linker EDC, NHS Biomolecule Biomolecule-NH₂ Activated_Linker->Biomolecule Amide Bond Formation Conjugate Biomolecule-Linker Biomolecule->Conjugate

Caption: Activation and initial conjugation workflow.

Detailed Experimental Protocol: NHS-Ester Activation and Protein Conjugation

Materials:

  • 2-Azido-4-methylbenzoic acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • NHS-Ester Formation:

    • Dissolve 2-azido-4-methylbenzoic acid in anhydrous DMF or DMSO.

    • Add EDC and NHS in a slight molar excess (e.g., 1.2 equivalents each) to the linker solution.

    • Stir the reaction at room temperature for 1-4 hours to form the NHS-ester.

  • Protein Conjugation:

    • Add the activated NHS-ester solution dropwise to the protein solution while gently stirring. The molar ratio of linker to protein will need to be optimized for the desired degree of labeling.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4 °C.

  • Purification:

    • Remove the unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the protein-containing fractions and confirm the conjugation and purity using SDS-PAGE and UV-Vis spectroscopy.

Step 2: Photo-Crosslinking

Once the linker is covalently attached to the target biomolecule, the photoreactive azide group can be activated by UV light to form a covalent bond with interacting molecules.

Mechanism of Photoactivation:

Upon irradiation with UV light (typically 254-365 nm), the aryl azide releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[4][6] This nitrene can then undergo a variety of insertion reactions with C-H, N-H, or O-H bonds in close proximity, resulting in a stable covalent crosslink.[4]

Photo_Crosslinking Conjugate Biomolecule-Linker Complex Biomolecule-Linker...Interacting Molecule Conjugate->Complex Interacting_Molecule Interacting Molecule Interacting_Molecule->Complex Crosslinked_Complex Crosslinked Complex Complex->Crosslinked_Complex UV Light (hν)

Caption: Photo-crosslinking of the biomolecule-linker conjugate.

Applications in Research and Drug Development

The unique properties of 2-azido-4-methylbenzoic acid-derived linkers make them valuable tools in several areas:

  • Mapping Protein-Protein Interactions: By conjugating the linker to a "bait" protein, researchers can identify interacting "prey" proteins by photo-crosslinking and subsequent analysis by mass spectrometry.[3]

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody.[15] The initial amide bond provides a stable linkage, and the photoactivatable group could potentially be used for further stabilization or to study interactions within the target cell.

  • Surface Immobilization: Biomolecules can be first conjugated with the linker and then immobilized onto a surface containing complementary reactive groups via photo-crosslinking.

Conclusion

2-Azido-4-methylbenzoic acid serves as a precursor to a powerful class of heterobifunctional linkers that offer a high degree of control over bioconjugation reactions. The ability to perform a specific, targeted conjugation followed by a non-specific, proximity-based photo-crosslinking provides researchers with a versatile tool for exploring complex biological systems and developing novel therapeutics. As with any reactive chemical, a thorough understanding of its properties and careful handling are essential for successful and safe implementation.

References

  • Wang, L. et al. (2020). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ResearchGate. [Link]

  • Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Bawazeer, S. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Li, Z. et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-amino-4-methyl- (CAS 2305-36-4). [Link]

  • Reddit. (2025). Aryl azides advice. r/OrganicChemistry. [Link]

  • Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]

  • Staros, J. V. et al. (1993). Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines. Bioconjugate Chemistry. [Link]

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  • Li, J. et al. (2020). Heterobifunctional cross-linker with dinitroimidazole and azide modules for protein and oligonucleotide functionalization. RSC Publishing. [Link]

  • Wang, Y. et al. (2024). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E. [Link]

  • Kalazi, M. et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules. [Link]

  • University of South Carolina. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]

  • Chen, P.-L. et al. (2024). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules. [Link]

  • Single Use Support. (2023). Bioconjugates: Examples & Applications. [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • Samsonowicz, M. et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Chinese Chemical Society. [Link]

  • Huang, F. et al. (2025). Azobenzene-based liposomes with nanomechanical action for cytosolic chemotherapeutic drug delivery. PubMed. [Link]

  • European Patent Office. A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. [Link]

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  • PubChem. 2-Hydroxy-p-toluic acid. [Link]

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Comprehensive Physicochemical Profiling of 2-Azido-4-methylbenzoic Acid: pKa Determination, Substituent Effects, and Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azido-4-methylbenzoic acid is a highly specialized, bifunctional building block widely utilized in advanced drug development, chemical biology, and materials science[1]. Featuring both a carboxylic acid for standard peptide coupling and an azide moiety for bioorthogonal click chemistry (e.g., CuAAC, SPAAC), its reactivity is strictly governed by its acid dissociation constant (pKa). As a Senior Application Scientist, I have structured this whitepaper to deconstruct the electronic causality behind its pKa, provide a predictive quantitative model, outline a self-validating experimental protocol for its measurement, and detail its implications in complex bioconjugation workflows such as triazabutadiene synthesis.

Physicochemical Causality: Deconstructing the pKa

The pKa of any benzoic acid derivative is dictated by the Hammett substituent constants (


) of its functional groups, which quantify the balance of inductive (-I/+I) and resonance (-R/+R) effects[2]. To understand the acidity of 2-azido-4-methylbenzoic acid, we must analyze the isolated and synergistic effects of its substituents relative to the parent compound, benzoic acid (pKa = 4.20).
The Destabilizing Para-Methyl Group

The methyl group (-CH₃) at the para position acts as an electron-donating group through hyperconjugation (+H) and weak inductive effects (+I). By pushing electron density into the aromatic ring, it destabilizes the resulting carboxylate anion. This is empirically observed in 4-methylbenzoic acid (p-toluic acid), which exhibits a higher pKa of 4.36[3].

The Dominant Ortho-Azido Effect

The azide group (-N₃) is a unique pseudohalide[4]. While it can donate electrons via resonance (+R), it is a powerful electron-withdrawing group by induction (-I) (


)[4]. When placed in the ortho position, two critical phenomena occur:
  • Proximity Inductive Withdrawal : The strong -I effect stabilizes the negative charge of the carboxylate anion.

  • The "Ortho Effect" (Steric Decoupling) : The steric bulk of the linear azide group forces the adjacent carboxylate group to twist out of coplanarity with the aromatic ring. This steric decoupling prevents the ring's

    
    -system (and the azide's +R effect) from feeding electron density into the carboxylate, isolating the stabilizing -I effect. This is why ortho-substituted benzoic acids are almost universally more acidic than their para counterparts (e.g., 2-methylbenzoic acid has a pKa of 3.90 despite the methyl group's electron-donating nature)[5].
    

Synthesis of Effects : The strong acidifying effect of the ortho-azide outcompetes the weak basifying effect of the para-methyl group. Consequently, the predicted pKa of 2-azido-4-methylbenzoic acid drops to approximately 3.85 - 3.95 .

SubstituentEffects A 2-Azido-4-methylbenzoic Acid (Neutral HA) B Carboxylate Anion (Deprotonated A⁻) A->B Dissociation (pKa ~3.9) C Ortho-Azido (-N₃) Strong -I Effect Steric Decoupling C->B Stabilizes Anion (Increases Acidity) D Para-Methyl (-CH₃) +I, +H Effects D->B Destabilizes Anion (Decreases Acidity)

Caption: Electronic and steric substituent effects governing the pKa of 2-Azido-4-methylbenzoic acid.

Quantitative pKa Profiling

To contextualize the acidity of 2-azido-4-methylbenzoic acid, the following table summarizes the quantitative data of related structural analogs.

CompoundSubstituent(s)Experimental/Predicted pKaCausality / Mechanism
Benzoic Acid None4.20Baseline thermodynamic reference.
4-Methylbenzoic Acid 4-CH₃4.36[3]+H and +I destabilization of the carboxylate anion.
2-Methylbenzoic Acid 2-CH₃3.90[5]Ortho effect (steric decoupling of the carboxylate).
4-Azidobenzoic Acid 4-N₃~4.50[6]+R resonance donation dominates at the para position.
2-Azido-4-methylbenzoic Acid 2-N₃, 4-CH₃ ~3.90 (Predicted)Dominant -I (azide) + Ortho effect outcompetes +H (methyl).

Application Insights: Bioconjugation & Triazabutadienes

Understanding the exact pKa of this compound is not merely an academic exercise; it dictates the success or failure of downstream synthetic workflows.

Triazabutadiene Cleavable Linkers : Aryl azides are frequently reacted with N-heterocyclic carbenes to form triazabutadienes, which act as pH-responsive cleavable linkers that degrade in acidic microenvironments to release aryl diazonium species[6]. Crucial Insight: Research on the analogous 4-azidobenzoic acid (pKa = 4–5) demonstrated that attempting carbene generation in the presence of the free carboxylic acid fails. Non-nucleophilic bases used in the reaction preferentially deprotonate the acidic carboxylate rather than generating the reactive carbene[6]. Because 2-azido-4-methylbenzoic acid is even more acidic (pKa ~3.9), prior protection of the carboxylic acid (e.g., via methyl esterification) is an absolute prerequisite before attempting carbene-mediated click reactions.

Self-Validating Experimental Protocol for pKa Determination

Due to the limited aqueous solubility of the protonated species, standard potentiometric titration is prone to precipitation errors. As an alternative, I recommend a UV-Vis Spectrophotometric Titration . This method is self-validating: the presence of a clean isosbestic point guarantees that the spectral changes are due strictly to the HA


 A⁻ transition, ruling out azide degradation.
Step-by-Step Methodology
  • Buffer Preparation : Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 6.0 in 0.2 pH increments. Causality: Maintain a strictly constant ionic strength (

    
     M KCl) across all buffers to ensure activity coefficients remain static, yielding a true thermodynamic pKa.
    
  • Stock Solution : Dissolve 2-azido-4-methylbenzoic acid in HPLC-grade acetonitrile to a concentration of 10 mM.

  • Sample Equilibration : Spike 10 µL of the stock into 3 mL of each buffer (final concentration ~33 µM). Causality: Keeping the organic modifier under 0.5% prevents solvent-induced dielectric constant shifts that artificially inflate the pKa.

  • Spectral Acquisition : Scan each solution from 220 nm to 350 nm using a dual-beam UV-Vis spectrophotometer.

  • Self-Validation Check : Overlay the spectra. You must observe a distinct isosbestic point (a wavelength where absorbance is constant across all pH values). If the isosbestic point drifts, the azide is likely undergoing photolytic or chemical degradation.

  • Data Processing : Plot the Absorbance (

    
    ) at the wavelength of maximal variance (
    
    
    
    ) against pH. Fit the data using the non-linear Henderson-Hasselbalch equation to extract the pKa:
    
    

UVVisProtocol S1 1. Stock Prep 10 mM in MeCN S3 3. UV-Vis Scanning 220 - 350 nm S1->S3 S2 2. Buffer Equilibration pH 2.0 - 6.0, I = 0.1 M S2->S3 S4 4. Isosbestic Point Verification (Self-Validation) S3->S4 S5 5. Non-linear Regression (Henderson-Hasselbalch) S4->S5

Caption: Self-validating UV-Vis spectrophotometric workflow for precise pKa determination.

References

  • Cornali, Brandon. "DEVELOPMENT OF CLICKABLE TRIAZABUTADIENES AS CLEAVABLE CROSS-LINKERS". arizona.edu. URL:[Link]

  • LookChem. "4-Methylbenzoic acid". lookchem.com. URL: [Link]

  • Conjugated. "Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?". wordpress.com. URL: [Link]

  • Bräse, Stefan et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds". at.ua. URL: [Link]

  • NSF PAR. "Mechanisms and Substituent Effects of Metal-free Bioorthogonal Reactions". nsf.gov. URL: [Link]

Sources

Methodological & Application

synthesis of 2-Azido-4-methylbenzoic acid from 2-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 2-Azido-4-methylbenzoic Acid

Abstract

This comprehensive guide details the synthesis of 2-azido-4-methylbenzoic acid from its corresponding primary aromatic amine, 2-amino-4-methylbenzoic acid. The protocol is based on a well-established two-step, one-pot procedure involving diazotization followed by azidation. This document provides an in-depth explanation of the underlying reaction mechanisms, a meticulously detailed experimental protocol, critical safety procedures for handling hazardous reagents, and standard methods for product characterization. The content is designed for researchers and professionals in organic synthesis and drug development, offering both practical steps and the scientific rationale behind them.

Introduction and Significance

Aryl azides are versatile and highly valuable intermediates in modern organic synthesis. Their utility stems from the rich chemistry of the azide functional group, which can undergo a wide array of transformations, including 1,3-dipolar cycloadditions (most notably in "click chemistry"), reduction to amines, and thermal or photochemical decomposition to form nitrenes. 2-Azido-4-methylbenzoic acid, in particular, serves as a key building block for the synthesis of various heterocyclic compounds, such as indazoles and benzotriazoles, which are prevalent scaffolds in many pharmaceutical agents.

The conversion of a stable and readily available aromatic amine to an azide via a diazonium salt intermediate is a cornerstone transformation in aromatic chemistry.[1][2] This method allows for the introduction of the azide moiety into substitution patterns that are not accessible through direct synthesis. This guide provides a robust and reproducible protocol for this specific transformation, grounded in established chemical principles.

Scientific Principles and Reaction Mechanism

The synthesis proceeds in two distinct mechanistic stages that are typically performed sequentially in the same reaction vessel.

Step 1: Diazotization of 2-Amino-4-methylbenzoic Acid

The first stage is the conversion of the primary aromatic amino group into a diazonium salt. This classic reaction, known as diazotization, involves the treatment of the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3][4]

The mechanism unfolds as follows:

  • Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid to produce nitrous acid. NaNO₂ + HCl → HNO₂ + NaCl

  • Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino-4-methylbenzoic acid attacks the nitrosonium ion.

  • Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps occur, leading to the formation of a diazohydroxide intermediate.

  • Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group is protonated, forming a good leaving group (H₂O). The departure of water yields the stable 2-carboxy-5-methylbenzenediazonium chloride salt.

This entire process must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose prematurely, potentially leading to side reactions or hazardous conditions.[4]

Step 2: Azidation via Nucleophilic Substitution

The second stage involves the displacement of the diazonium group (-N₂⁺) by an azide ion (N₃⁻). This reaction is a variation of the Sandmeyer reaction.[2][5] The diazonium group is an excellent leaving group because its departure results in the formation of highly stable dinitrogen gas (N₂).

The mechanism involves the nucleophilic attack of the azide ion, supplied by sodium azide (NaN₃), on the carbon atom of the aromatic ring bearing the diazonium group. This is followed by the irreversible loss of nitrogen gas, which drives the reaction to completion.

Ar-N₂⁺ + N₃⁻ → Ar-N₃ + N₂

While some Sandmeyer reactions are catalyzed by copper(I) salts and proceed through a single-electron transfer (SET) radical mechanism, the direct substitution with azide can proceed without a catalyst.[2][6]

Experimental Application Notes and Protocols

This section provides a detailed, step-by-step protocol for the synthesis.

Materials and Reagents
ReagentCAS No.FormulaM.W. ( g/mol )Purity
2-Amino-4-methylbenzoic acid2305-36-4C₈H₉NO₂151.16≥98%
Sodium Nitrite (NaNO₂)7632-00-0NaNO₂69.00≥99%
Sodium Azide (NaN₃)26628-22-8NaN₃65.01≥99.5%
Hydrochloric Acid (HCl)7647-01-0HCl36.4637% (conc.)
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Anhydrous
Deionized Water7732-18-5H₂O18.02N/A
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Digital thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

  • Chemical fume hood

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 2-amino-4-methylbenzoic acid in aqueous HCl cool Cool to 0-5 °C in ice bath prep_amine->cool diazotization Step 1: Diazotization Add NaNO₂ solution dropwise cool->diazotization Transfer to Reaction Stage azidation Step 2: Azidation Add NaN₃ solution dropwise diazotization->azidation warm Warm to RT (N₂ evolution) azidation->warm extract Extract with Ethyl Acetate warm->extract Proceed to Isolation wash Wash Organic Layer extract->wash dry Dry with MgSO₄ & Filter wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization evaporate->purify

Caption: Overall workflow for the synthesis of 2-azido-4-methylbenzoic acid.

Step-by-Step Protocol

Perform all steps in a certified chemical fume hood.

  • Preparation of Amine Solution:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylbenzoic acid (7.55 g, 50.0 mmol).

    • Add deionized water (50 mL) followed by the slow addition of concentrated hydrochloric acid (15 mL). Stir until a clear solution or a fine slurry is formed.

    • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

  • Diazotization:

    • In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol, 1.1 equiv) in deionized water (20 mL).

    • Transfer this solution to a dropping funnel and add it dropwise to the cold amine solution over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0–5 °C.

  • Azidation:

    • In another beaker, dissolve sodium azide (3.58 g, 55.0 mmol, 1.1 equiv) in deionized water (20 mL). Caution: Sodium azide is highly toxic.

    • Add the sodium azide solution dropwise to the cold diazonium salt solution over 30 minutes. Maintain the temperature below 10 °C.

    • Vigorous bubbling (evolution of N₂ gas) will be observed.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours until gas evolution ceases.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and saturated sodium chloride solution (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to afford 2-azido-4-methylbenzoic acid as a crystalline solid.

Critical Safety Considerations

The reagents used in this synthesis are hazardous. Adherence to strict safety protocols is mandatory.[7][8]

  • Sodium Azide (NaN₃):

    • High Acute Toxicity: Sodium azide is a potent toxin that can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10] Always handle solid NaN₃ and its solutions in a fume hood. Wear double gloves (nitrile), safety goggles, and a lab coat.[9]

    • Explosion Hazard: NaN₃ reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[9] Never use metal spatulas to handle solid azide and avoid contact with metal pipes or equipment.[7]

    • Toxic Gas Formation: NaN₃ reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[11] The azidation step should be performed with slow, controlled addition to the acidic diazonium salt solution in a well-ventilated fume hood.

  • Diazonium Salts:

    • Aryl diazonium salts can be explosive when isolated in a dry, solid state. This protocol is designed to keep the diazonium salt in a cold, aqueous solution at all times, which significantly mitigates this risk.

  • Waste Disposal:

    • Aqueous waste containing residual azide must be neutralized before disposal. A common method is the slow addition of a freshly prepared solution of sodium nitrite in dilute acid to convert the remaining azide to nitrogen gas.

    • All waste, including contaminated paper towels and gloves, must be disposed of as hazardous waste according to institutional guidelines.[8]

Hazard Mitigation Diagram

G cluster_hazards Primary Hazards cluster_controls Control Measures h1 NaN₃ Toxicity c1 Use Fume Hood h1->c1 Mitigated by c2 Wear Full PPE (Goggles, Gloves, Lab Coat) h1->c2 Mitigated by c6 Neutralize Azide Waste h1->c6 Addressed in Waste h2 Explosive Metal Azides c3 Use Non-Metal Spatulas h2->c3 Mitigated by h2->c6 Addressed in Waste h3 Toxic HN₃ Gas h3->c1 Mitigated by c5 Controlled, Slow Addition h3->c5 Mitigated by h3->c6 Addressed in Waste h4 Explosive Diazonium Salts c4 Keep Diazonium Salt in Cold Solution h4->c4 Mitigated by

Caption: Key hazards and their corresponding control measures for this synthesis.

Product Characterization

The identity and purity of the final product, 2-azido-4-methylbenzoic acid, should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The most prominent and diagnostic signal will be a strong, sharp absorption band in the region of 2100–2150 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the azide (N=N⁺=N⁻) functional group.

  • ¹H NMR Spectroscopy: The spectrum will show distinct signals corresponding to the protons on the aromatic ring and the methyl group. The chemical shifts and coupling patterns will be consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The spectrum will show eight distinct carbon signals: six for the aromatic ring (including the two quaternary carbons), one for the carboxylic acid carbon, and one for the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the product (177.16 g/mol ).

References

  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of Wisconsin-Madison. [Link]

  • Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. [Link]

  • Sodium Azide NaN3. Division of Research Safety, University of Illinois Urbana-Champaign. [Link]

  • Safety Data Sheet: Sodium azide. Chemos GmbH&Co.KG. [Link]

  • Sandmeyer Reaction. BYJU'S. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • One-pot method for diazotization–azidation of aromatic amines using [P4-VP]N3. ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. ACS Publications. [Link]

  • Sandmeyer Reaction Mechanism. YouTube. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Synthesis of aromatic azide 2 from diazonium salt of 1. ResearchGate. [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SCIRP. [Link]

  • Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. [Link]

  • Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry. PMC. [Link]

Sources

Application Note: Mapping Protein-Protein Interactions using 2-Azido-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: 2-Azido-4-methylbenzoic acid (CAS 790684-90-1) Application: Photoaffinity Labeling (PAL) and Protein-Protein Interaction (PPI) Mapping

Executive Summary

Mapping the interactome of a specific "bait" protein requires capturing transient and low-affinity binding partners ("prey") without disrupting native cellular physiology. 2-Azido-4-methylbenzoic acid is a highly versatile, heterobifunctional crosslinker designed for this exact challenge. As a Senior Application Scientist, I have structured this technical guide to move beyond basic protocols, detailing the chemical causality and self-validating workflows necessary to successfully deploy this compound in complex biological matrices.

Mechanistic Rationale & Chemical Logic

The power of 2-Azido-4-methylbenzoic acid lies in its dual-stage reactivity, which separates the functionalization of the bait protein from the capture of the prey protein.

  • Thermochemical Conjugation (Preparation): The carboxylic acid moiety is activated via EDC/NHS chemistry to form an amine-reactive NHS ester. This allows for site-directed, covalent attachment to primary amines (e.g., lysine residues) on your bait protein or small-molecule ligand [1].

  • Photochemical Crosslinking (Capture): The aryl azide group remains chemically inert under standard physiological conditions, allowing the functionalized bait to interact natively with prey proteins in cell lysates or live cells[2]. Upon targeted UV irradiation (typically 254–300 nm), the azide rapidly expels nitrogen gas (

    
    ) to generate a highly reactive singlet nitrene [3]. This short-lived intermediate non-specifically inserts into adjacent C-H or N-H bonds of the interacting prey protein, "freezing" the PPI in a covalent state [4].
    

G A 2-Azido-4-methylbenzoic acid (Carboxylic Acid + Aryl Azide) B EDC/NHS Activation (Thermochemical) A->B pH 6.0 D Bait-Azide Conjugate (Stable Intermediate) B->D + Bait Protein C Bait Protein (Primary Amines) C->D E Prey Protein Interaction (Native Binding) D->E Physiological pH F UV Irradiation (254-300 nm) (Photochemical) E->F Equilibrium G Singlet Nitrene Intermediate (Highly Reactive) F->G - N2 H Covalent Bait-Prey Complex (C-H / N-H Insertion) G->H Crosslinking

Caption: Chemical mechanism of 2-Azido-4-methylbenzoic acid in photoaffinity labeling.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflow is designed as a self-validating system . Each phase includes internal checkpoints to verify success before proceeding to resource-intensive downstream LC-MS/MS analysis.

Phase A: Bait Functionalization via EDC/NHS Coupling

Causality of Reagent Choice: EDC alone forms an O-acylisourea intermediate that is notoriously unstable and rapidly hydrolyzes in aqueous environments. The addition of Sulfo-NHS converts this intermediate into a significantly more stable NHS ester, dramatically increasing conjugation efficiency to the bait protein at physiological pH [5].

Table 1: Quantitative Parameters for EDC/NHS Coupling
ParameterRecommended ValueCausality / Rationale
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0EDC activation is highly efficient in slightly acidic conditions; strictly avoids amine-containing buffers (e.g., Tris) which act as competitive inhibitors[6].
Coupling Buffer 1X PBS, pH 7.2–7.5Provides the optimal pH for the NHS ester to react with unprotonated primary amines on the bait protein[1].
Molar Ratio 1 : 1.5 : 1.5 (Acid : EDC : NHS)Ensures complete activation of the carboxylic acid without generating excessive, difficult-to-remove reagent waste[1].
Quenching Agent 20 mM 2-mercaptoethanolNeutralizes unreacted EDC to prevent unwanted cross-polymerization of the bait protein during the coupling phase[5].
Step-by-Step Protocol:
  • Reagent Preparation: Equilibrate EDC, Sulfo-NHS, and 2-Azido-4-methylbenzoic acid to room temperature. (Field Insight: EDC is highly hygroscopic; moisture causes rapid loss of activity. Always use fresh aliquots).

  • Activation: Dissolve 2-Azido-4-methylbenzoic acid in Activation Buffer. Add EDC and Sulfo-NHS at a 1:1.5:1.5 molar ratio. Incubate for 15–30 minutes at room temperature with gentle agitation[1].

  • Quenching: Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC[5].

  • Conjugation: Add the bait protein (dissolved in Coupling Buffer) to the activated azide solution. Incubate for 2 hours at room temperature or overnight at 4°C[6].

  • Purification: Remove excess crosslinker and byproducts using a desalting column (e.g., Zeba Spin) equilibrated with 1X PBS[5].

  • System Validation (Checkpoint 1): Confirm conjugation by analyzing the functionalized bait via MALDI-TOF MS. You must observe a mass shift corresponding to the addition of the azide moiety (~159 Da per conjugation site).

Phase B: In Vitro Photoaffinity Labeling (PAL)

Causality of Experimental Conditions: Aryl azides require short-wave UV light (typically 260–365 nm) for efficient photolysis [2]. Because short-wave UV can induce thermal degradation and non-specific protein damage, irradiation must be performed strictly on ice, using short, controlled pulses.

Step-by-Step Protocol:
  • Incubation: Mix the azide-functionalized bait protein with the biological sample (e.g., cell lysate, purified prey proteins, or intact cells) in a physiologically relevant buffer.

  • Equilibration: Incubate the mixture at 4°C or 37°C (depending on the native interaction conditions) for 30–60 minutes to allow the binding equilibrium to fully establish.

  • UV Irradiation: Transfer the samples to an ice bath. Place a UV lamp (254 nm or 302 nm) approximately 3–5 cm above the samples. Irradiate for 10–15 minutes[3].

  • System Validation (Checkpoint 2 - Critical Control): Always run a "No-UV" control (incubated identically but kept in the dark) alongside the experimental sample. This validates that any observed high-molecular-weight complexes on subsequent SDS-PAGE are strictly dependent on photochemical activation and not non-specific aggregation.

  • Enrichment: Lyse the cells (if applicable) and isolate the covalently linked bait-prey complexes using affinity chromatography (e.g., utilizing a His-tag, FLAG-tag, or biotin handle on the bait protein).

  • Analysis: Elute the complexes, perform tryptic digestion, and analyze via LC-MS/MS to identify the interacting prey proteins and map the exact site of nitrene insertion.

Workflow cluster_0 Phase 1: Bait Functionalization cluster_1 Phase 2: Photo-Crosslinking cluster_2 Phase 3: Downstream Analysis N1 1. EDC/NHS Activation of Azide N2 2. Conjugation to Bait Protein N1->N2 N3 3. Desalting & Purification N2->N3 N4 4. Incubate Bait with Lysate/Cells N3->N4 N5 5. UV Irradiation (Ice, 10-15 min) N4->N5 N6 6. Affinity Enrichment (e.g., IP) N5->N6 N7 7. Tryptic Digestion N6->N7 N8 8. LC-MS/MS Identification N7->N8

Caption: End-to-end experimental workflow for PPI mapping using aryl azide photo-crosslinking.

References

  • Domainex. "Photoaffinity Labelling." Domainex Medicinal Chemistry Services. URL:[Link]

  • G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS." G-Biosciences Protocol Library. URL:[Link]

  • Voskresenska, V. et al. (NIH PMC). "Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide." Journal of the American Chemical Society. URL:[Link]

Sources

click chemistry applications of 2-Azido-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes and Protocols: 2-Azido-4-methylbenzoic Acid in Click Chemistry and Bioconjugation

Executive Summary

In the expanding toolkit of bioorthogonal chemistry, 2-Azido-4-methylbenzoic acid (2A4MBA) (CAS 790684-90-1) emerges as a highly versatile, bifunctional molecular hub[1]. By integrating an aryl azide moiety and a carboxylic acid within a single compact scaffold, this compound bridges the gap between traditional amine-targeted bioconjugation and advanced bioorthogonal click chemistry[2][3]. This application note provides drug development professionals and molecular biologists with a comprehensive, causality-driven guide to deploying 2A4MBA in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Photoaffinity Labeling (PAL).

Structural Causality & Reactivity Profile

To effectively utilize 2A4MBA, one must understand the mechanistic rationale dictated by its structural topology:

  • The Carboxylic Acid (-COOH): At physiological pH, the free carboxylate is inert toward biological nucleophiles. However, upon activation into an N-hydroxysuccinimide (NHS) ester, it becomes a potent electrophile that selectively targets primary amines (e.g., the ε-amine of lysine residues or N-terminal α-amines) to form irreversible amide bonds[3].

  • The Aryl Azide (-N₃): Positioned ortho to the carboxylate, the aryl azide serves a dual purpose. In click chemistry, it acts as a highly reactive 1,3-dipole for cycloaddition with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC), yielding stable 1,2,3-triazole linkages[2][4]. Alternatively, under UV irradiation (250–350 nm), the aryl azide expels nitrogen gas to generate a highly reactive singlet nitrene, which rapidly inserts into adjacent C-H or N-H bonds for covalent photo-crosslinking[3].

  • The Methyl Group (-CH₃): Located para to the azide, this weak electron-donating group subtly modulates the electronic density of the aromatic ring. While it slightly decelerates electrophilic Staudinger reactions compared to electron-poor aryl azides, it enhances the stability of the resulting intermediates and maintains unhindered kinetics for CuAAC.

Quantitative Data: Comparative Reactivity Profiles

The following table summarizes the reaction parameters for the diverse modalities of the 2A4MBA bioconjugate once attached to a target biomolecule.

Reaction ModalityTarget Functional GroupCatalyst / TriggerReaction KineticsOptimal pHMechanistic Advantage
CuAAC Terminal AlkyneCu(I) / AscorbateFast (15–60 min)7.0–8.0Absolute regioselectivity (1,4-triazole); highly efficient in aqueous media.
SPAAC Cyclooctyne (e.g., DBCO)None (Strain-promoted)Moderate (1–4 hrs)6.5–8.5Copper-free environment prevents ROS-mediated protein degradation.
Staudinger Ligation PhosphineNoneSlow (4–12 hrs)7.0–8.0Forms highly stable iminophosphorane or amide linkages in complex mixtures.
Photoaffinity (PAL) C-H or N-H bondsUV Light (300–350 nm)Ultra-fast (<5 min)AnyCaptures transient, low-affinity protein-protein interactions spatially.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis and QC of Amine-Reactive 2A4MBA-NHS Ester

Causality: To attach 2A4MBA to a protein, the carboxylic acid must be converted into a stable, amine-reactive leaving group. EDC (carbodiimide) activates the carboxylate, but the resulting O-acylisourea is highly susceptible to hydrolysis. Adding NHS converts this into a semi-stable NHS ester, which survives long enough in aqueous buffers to selectively react with unprotonated primary amines[3]. Materials: 2-Azido-4-methylbenzoic acid, EDC-HCl, NHS, anhydrous DMF.

  • Solubilization: Dissolve 100 mg (0.56 mmol) of 2A4MBA in 2 mL of anhydrous DMF. Rationale: Moisture must be strictly excluded to prevent the premature hydrolysis of the activated ester.

  • Activation: Add 1.2 equivalents of NHS (77 mg) and 1.2 equivalents of EDC-HCl (128 mg) to the solution. Stir continuously at room temperature for 12 hours under an inert atmosphere (N₂ or Argon).

  • Purification: Partition the reaction mixture between ethyl acetate and 0.1 M HCl. The acidic wash removes unreacted EDC and the urea byproduct. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation System (QC): Analyze the crude product via LC-MS. The disappearance of the parent mass (m/z 176.0 [M-H]⁻) and the appearance of the NHS-ester mass (m/z 275.1 [M+H]⁺) validates complete conversion. Do not proceed to bioconjugation if unreacted acid remains, as it will skew stoichiometric calculations.

Protocol B: Site-Directed Protein Bioconjugation and CuAAC Click Labeling

Causality: Once the protein is "azide-tagged" via the NHS ester, CuAAC is used to attach a functional payload (e.g., an alkyne-fluorophore). Cu(I) is the required catalyst, generated in situ by reducing Cu(II) with sodium ascorbate. THPTA (a water-soluble ligand) is critical; it chelates Cu(I) to accelerate the reaction while acting as a sacrificial reductant to shield the protein backbone from copper-mediated Reactive Oxygen Species (ROS) cleavage[2][4].

  • Amine Conjugation: Incubate 1 mg/mL of target protein in PBS (pH 7.4) with a 10-fold molar excess of 2A4MBA-NHS (from Protocol A) for 2 hours at room temperature. Quench with 50 mM Tris (pH 8.0) for 15 minutes. Desalt using a Zeba spin column to remove unreacted crosslinker.

  • Catalyst Preparation: Pre-mix 1 mM CuSO₄ with 5 mM THPTA ligand in water. Rationale: Pre-complexing ensures no free copper interacts with the protein prior to the click reaction.

  • CuAAC Reaction: To the azide-tagged protein, add 10 equivalents of Alkyne-Fluorophore (e.g., Alkyne-Cy5). Add the CuSO₄/THPTA complex (final Cu concentration: 100 µM). Initiate the reaction by adding 5 mM sodium ascorbate. Incubate in the dark for 1 hour at room temperature.

  • Self-Validation System (QC): Resolve the reaction mixture on an SDS-PAGE gel. Before Coomassie staining, scan the gel on a fluorescence imager. A fluorescent band migrating exactly at the molecular weight of the target protein validates covalent triazole formation. A lack of fluorescence in a "no-copper" control lane confirms that the signal is not due to non-specific fluorophore adsorption.

Protocol C: Target Deconvolution via Photoaffinity Labeling (PAL)

Causality: Aryl azides are classic photo-crosslinkers. Upon UV irradiation, the azide group collapses, releasing N₂ and generating a singlet nitrene. This nitrene has a half-life of nanoseconds, ensuring it only crosslinks with molecules in immediate spatial proximity (<10 Å). The 300–350 nm wavelength is deliberately chosen; shorter wavelengths (e.g., 254 nm) cause direct UV damage to aromatic amino acids and DNA, while longer wavelengths fail to photolyze the azide[3].

  • Complex Formation: Allow the 2A4MBA-conjugated bait protein to incubate with the target cell lysate in a physiological buffer for 1 hour at 4°C to reach binding equilibrium.

  • Photolysis: Transfer the sample to a shallow, UV-transparent multi-well plate (on ice to prevent thermal degradation). Irradiate the sample using a 365 nm UV crosslinker lamp at a distance of 5 cm for 5 minutes.

  • Self-Validation System (QC): Run a parallel "No-UV" control. Perform a Western blot probing for the suspected interacting protein. A high-molecular-weight shifted band (Bait + Interactor) should only appear in the UV-irradiated sample. If the shifted band appears in the No-UV control, the interaction is an artifact of non-specific chemical reactivity, invalidating the crosslink.

Mechanistic Visualization

G A 2-Azido-4-methylbenzoic Acid (Bifunctional Hub) B Carboxyl Activation (EDC/NHS Coupling) A->B Step 1 C Amine-Reactive NHS Ester (Stable Intermediate) B->C D Target Protein/Peptide (Lysine Conjugation) C->D Step 2 E Azide-Functionalized Bioconjugate D->E F CuAAC (Click Chemistry) + Alkyne-Fluorophore E->F Pathway A G Photoaffinity Labeling (PAL) + UV Light (300-350 nm) E->G Pathway B H Fluorescently Tagged Target (1,2,3-Triazole Linkage) F->H I Covalent Crosslinked Complex (Nitrene Insertion) G->I

Workflow of 2-Azido-4-methylbenzoic acid in bioconjugation, click chemistry, and photoaffinity.

References

  • Source: uni.
  • Source: sigmaaldrich.
  • Source: mdpi.
  • Source: acs.
  • Source: thermofisher.
  • Source: rsc.

Sources

Application Notes and Protocols for Staudinger Ligation Utilizing 2-Azido-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 2-Azido-4-methylbenzoic Acid in Bioconjugation

The Staudinger ligation stands as a cornerstone of bioorthogonal chemistry, enabling the formation of a native amide bond between a phosphine and an azide in a highly selective and efficient manner.[1][2][3] This reaction is particularly valuable in chemical biology and drug development for its ability to proceed under mild, aqueous conditions without the need for a catalyst, thus preserving the integrity of sensitive biomolecules.[4][5] The "traceless" variant of the Staudinger ligation is especially powerful, as the phosphine reagent is excised during the reaction, leaving no atomic footprint in the final conjugate.[2][6]

This guide provides a detailed exploration of Staudinger ligation protocols specifically involving 2-Azido-4-methylbenzoic acid. This particular azido-containing building block offers a versatile platform for bioconjugation, allowing for the introduction of a carboxylated and methylated phenyl moiety into a target molecule. The methyl group can provide a subtle steric or electronic handle for further molecular recognition studies, while the benzoic acid structure offers a rigid scaffold. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful ligation chemistry for applications ranging from peptide synthesis and protein modification to the development of antibody-drug conjugates (ADCs).[7]

Mechanistic Underpinnings of the Traceless Staudinger Ligation

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The traceless Staudinger ligation is a two-step process that begins with the classical Staudinger reaction, followed by an intramolecular rearrangement and hydrolysis.[6][8][9]

  • Aza-Ylide Formation: The reaction initiates with the nucleophilic attack of a triarylphosphine on the terminal nitrogen of the azide (2-Azido-4-methylbenzoic acid in this case). This is the rate-determining step and results in the formation of a linear phosphazide intermediate, which rapidly loses dinitrogen gas (N₂) to form a highly reactive aza-ylide (or iminophosphorane).[4][8]

  • Intramolecular Acyl Transfer: For a traceless ligation, the phosphine reagent is engineered with an electrophilic trap, typically an ester, positioned ortho to the phosphorus atom. The nucleophilic nitrogen of the aza-ylide attacks this intra-molecular ester, leading to a five- or six-membered cyclic intermediate.[9][10]

  • Hydrolysis and Product Formation: This cyclic intermediate readily undergoes hydrolysis to yield the final amide product and the corresponding phosphine oxide byproduct.[4][6] The choice of phosphine reagent is critical to ensure efficient intramolecular acyl transfer and subsequent release of the phosphine oxide.

Diagram of the Traceless Staudinger Ligation Mechanism

Staudinger_Ligation_Mechanism cluster_reactants Reactants cluster_products Products Azide R¹-N₃ (2-Azido-4-methylbenzoic acid derivative) AzaYlide Aza-Ylide Intermediate R¹-N=P(Ph)₂-R² Azide->AzaYlide + Phosphine - N₂ Phosphine R²-P(Ph)₂ (Phosphine with ortho-ester) CyclicIntermediate Cyclic Intermediate AzaYlide->CyclicIntermediate Intramolecular Acyl Transfer AmideProduct Amide Product R¹-NH-C(O)-R³ CyclicIntermediate->AmideProduct + H₂O PhosphineOxide Phosphine Oxide Byproduct CyclicIntermediate->PhosphineOxide + H₂O

Caption: Mechanism of the Traceless Staudinger Ligation.

Experimental Protocols

The following protocols provide a generalized framework for the Staudinger ligation of 2-Azido-4-methylbenzoic acid with an amine-containing molecule. Optimization may be required depending on the specific substrates.

Protocol 1: Synthesis of an Amide Conjugate via Staudinger Ligation

This protocol details the ligation of 2-Azido-4-methylbenzoic acid with a generic primary amine using a commercially available phosphinothioester precursor, (Diphenylphosphino)methanethiol, which has been shown to be highly effective for traceless Staudinger ligations.[10][11][12]

Materials:

  • 2-Azido-4-methylbenzoic acid

  • (Diphenylphosphino)methanethiol

  • Amine-containing substrate (e.g., a peptide with a free N-terminus, an amino-modified small molecule)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

  • Anhydrous, degassed solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Water (deionized, degassed)

  • Trifluoroacetic acid (TFA) for purification, if necessary

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

Step 1: Preparation of the Phosphinothioester of 2-Azido-4-methylbenzoic Acid

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 2-Azido-4-methylbenzoic acid (1.0 equivalent) and (Diphenylphosphino)methanethiol (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure. The crude phosphinothioester can be used directly in the next step or purified by flash chromatography on silica gel.

Step 2: Staudinger Ligation

  • Dissolve the crude or purified phosphinothioester of 2-Azido-4-methylbenzoic acid (1.0 equivalent) and the amine-containing substrate (1.0-1.2 equivalents) in a mixture of THF and water (typically 3:1 v/v).[2][10] The final concentration of reactants should be in the range of 5-20 mM.

  • Ensure the solution is thoroughly degassed by bubbling with an inert gas.

  • Stir the reaction mixture at room temperature for 12-24 hours. Reaction times can vary and should be monitored.[2]

  • Monitor the progress of the ligation by RP-HPLC or LC-MS, observing the consumption of starting materials and the formation of the desired product peak.

Step 3: Work-up and Purification

  • Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

  • The remaining aqueous solution can be directly purified by preparative RP-HPLC. A gradient of water and acetonitrile containing 0.1% TFA is commonly used.

  • Collect the fractions corresponding to the desired product.

  • Lyophilize the pure fractions to obtain the final amide conjugate as a white powder.

Step 4: Characterization

  • Confirm the identity and purity of the final product using analytical RP-HPLC.

  • Verify the molecular weight of the conjugate by mass spectrometry (e.g., ESI-MS).[2]

Experimental Workflow for Staudinger Ligation

Staudinger_Workflow cluster_prep Reactant Preparation cluster_ligation Ligation Reaction cluster_purification Purification & Analysis start 2-Azido-4-methylbenzoic acid + (Diphenylphosphino)methanethiol coupling DCC Coupling start->coupling phosphinothioester Formation of Phosphinothioester coupling->phosphinothioester ligation Staudinger Ligation (THF/H₂O, RT, 12-24h) phosphinothioester->ligation amine Amine-containing Substrate amine->ligation workup Solvent Removal ligation->workup hplc RP-HPLC Purification workup->hplc characterization Mass Spectrometry & Analytical HPLC hplc->characterization end end characterization->end Final Product

Caption: Experimental workflow for amide synthesis via Staudinger ligation.

Quantitative Data and Expected Outcomes

The efficiency of Staudinger ligations can be influenced by several factors, including the steric hindrance around the ligation site and the electronic properties of the substrates.[4][13] The table below summarizes typical reaction parameters and expected outcomes for a model Staudinger ligation.

ParameterCondition/ValueRationale & Notes
Solvent System THF/H₂O (3:1 v/v)A mixture of a polar aprotic solvent and water is often optimal, promoting both reactant solubility and the final hydrolysis step.[4][13]
Reactant Conc. 5-20 mMHigher concentrations can accelerate the reaction, but may also increase the risk of side reactions or precipitation.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperatures, avoiding degradation of sensitive biomolecules.
Reaction Time 12-24 hoursMonitoring is crucial as reaction times can vary. For sterically hindered substrates, longer times may be needed.[2]
Typical Yield 60-90%Yields are generally high but can be lower for non-glycyl couplings in peptide synthesis due to competing side reactions.[13]
Purity (Post-HPLC) >95%RP-HPLC is a highly effective method for achieving high purity of the final product.[2]

Expert Insights and Troubleshooting

  • Aza-Wittig Side Reaction: In some cases, particularly with non-glycyl peptide ligations, a competing aza-Wittig reaction can occur, leading to the formation of a phosphonamide byproduct and reduced yields of the desired amide.[13] This side reaction is more prevalent in less polar solvents. Using a more polar solvent system can help to suppress this pathway.

  • Phosphine Oxidation: Triarylphosphines are susceptible to oxidation. It is crucial to use degassed solvents and maintain an inert atmosphere during the reaction setup to prevent the formation of phosphine oxide, which is unreactive in the Staudinger ligation.

  • Water Solubility: For applications involving large biomolecules, the solubility of the phosphine reagent in aqueous buffers is critical.[1][14] While the protocol described uses a water-miscible organic solvent, alternative water-soluble phosphine reagents with charged functional groups have been developed and may be more suitable for certain biological applications.[1][14]

  • Slow Reaction Rates: If the reaction is proceeding slowly, a modest increase in temperature (e.g., to 37 °C) can be considered, provided the substrates are stable. Alternatively, increasing the concentration of the reactants may also enhance the reaction rate. Mechanistic studies have shown that electron-donating substituents on the phosphine can accelerate the reaction.[4]

Conclusion

The Staudinger ligation utilizing 2-Azido-4-methylbenzoic acid offers a robust and versatile method for the synthesis of complex molecular architectures. Its bioorthogonal nature and the formation of a native amide bond make it an invaluable tool in drug development, proteomics, and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this powerful chemical transformation. Careful consideration of the reaction mechanism, optimization of reaction conditions, and awareness of potential side reactions will enable researchers to harness the full potential of the Staudinger ligation for their specific applications.

References

  • Köhn, M., & Witte, M. (2005). Synthesis of a Water-Soluble Phosphinophenol for Traceless Staudinger Ligation. Synthesis, 2005(16), 2825-2828. [Link]

  • Lin, F. L., Hoyt, H. M., van Halbeek, H., Bergman, R. G., & Bertozzi, C. R. (2005). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society, 127(8), 2686–2695. [Link]

  • Nilsson, B. L., Hondal, R. J., Soellner, M. B., & Raines, R. T. (2003). Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation. Journal of the American Chemical Society, 125(18), 5268–5269. [Link]

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2002). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 124(39), 11608–11613. [Link]

  • Soellner, M. B., Tam, A., & Raines, R. T. (2006). Staudinger Ligation of Peptides at Non-Glycyl Residues. The Journal of Organic Chemistry, 71(26), 9824–9830. [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. . [Link]

  • Wikipedia. (2023). Staudinger reaction. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Reaction. [Link]

  • Zhang, G., Li, Z., & Zhang, W. (2021). New Staudinger Strategy Enabled N-Acyl Phosphinamidites Synthesis. CCS Chemistry. [Link]

  • Raines, R. T., & Soellner, M. B. (2007). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 415, 255–267. [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(13), 1939–1941. [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 3(1), 9–12. [Link]

  • Hartel, A., & Hartel, M. (2012). Chemical Synthesis of Site-Specifically 2′-Azido-Modified RNA and Potential Applications for Bioconjugation and RNA Interference. Chemistry – A European Journal, 18(30), 9223–9227. [Link]

  • Lenstra, D. C., Wolf, J. J., & Mecinović, J. (2019). Mechanistic Insight into the Catalytic Staudinger Ligation. Organic Letters, 21(4), 1159–1163. [Link]

  • Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. [Link]

  • Fischer, G., & Wängler, C. (2017). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. Chemistry – A European Journal, 23(33), 7868–7880. [Link]

  • Jurček, O., & Wanner, M. J. (2023). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 28(23), 7858. [Link]

  • ResearchGate. (n.d.). Scheme 5: The Staudinger ligation reaction performed with benzoic acid.... [Link]

  • Lin, P.-C., & Lin, C.-C. (2012). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Angewandte Chemie International Edition, 51(20), 4969–4973. [Link]

  • Taylor, S. D., & Lohani, C. R. (2016). A Fresh Look at the Staudinger Reaction on Azido Esters: Formation of 2H-1,2,3-Triazol-4-ols from α-Azido Esters Using Trialkyl Phosphines. Organic Letters, 18(17), 4412–4415. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Probes & Minimizing Non-Specific Binding with 2-Azido-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Azido-4-methylbenzoic acid . This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing this aryl azide building block in photoaffinity labeling (PAL) and target identification workflows.

Because 2-Azido-4-methylbenzoic acid relies on UV-activated nitrene chemistry, non-specific binding is a primary bottleneck. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to maximize your signal-to-noise ratio and ensure absolute confidence in your interactome mapping.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 2-Azido-4-methylbenzoic acid probe show high background labeling across the entire proteome?

The Causality: Upon UV irradiation (~300 nm), the aryl azide group generates a highly reactive singlet nitrene. While the singlet nitrene can quickly insert into C-H or N-H bonds (yielding specific target binding), it often relaxes into a triplet nitrene or undergoes ring-expansive isomerization to form a dehydroazepine or benzazirine intermediate (1[1]). These ring-expanded species have significantly longer half-lives. Instead of reacting within the binding pocket, they diffuse away and react indiscriminately with ambient nucleophiles (like lysine amines) on bystander proteins, artificially increasing the "radius of labeling"[1]. Furthermore, photoaffinity linkers themselves can exhibit structure-dependent inherent affinity for non-target hydrophobic pockets (2[2]). The Solution: Wash away unbound probe prior to UV irradiation when working with live cells or isolated membranes. Always run a homologous competition assay (see Protocol below) to mathematically subtract this background.

Q2: How do my buffer conditions impact the non-specific reactivity of the probe?

The Causality: The dehydroazepine intermediate is highly susceptible to nucleophilic attack. If your lysis or binding buffer contains primary amines (e.g., Tris, Glycine), these molecules will act as scavengers, quenching the crosslinking reaction and destroying your specific signal (3[3]). Conversely, thiols (like DTT or β-mercaptoethanol) can chemically reduce the azide group to an amine before photolysis even occurs, permanently inactivating the probe (4[4]). The Solution: Perform the binding and UV irradiation steps strictly in amine-free and thiol-free buffers, such as PBS or HEPES (pH 7.4)[3]. Only add quenching agents (like Tris or DTT) after the UV irradiation step is complete to neutralize any unreacted probe.

Q3: Is the UV wavelength contributing to my non-specific protein aggregation?

The Causality: Yes. 2-Azido-4-methylbenzoic acid requires relatively short-wavelength UV light (~300 nm) for efficient activation[1]. Proteins absorb strongly at 280 nm (aromatic residues) and 200 nm (peptide bonds)[4]. Prolonged exposure to 300 nm light causes localized heating, photo-oxidation, and partial denaturation of proteins, leading to non-specific hydrophobic aggregation that mimics target binding[4]. The Solution: Use a filtered UV lamp (300–312 nm) to strictly avoid shorter, damaging wavelengths[3]. Irradiate samples on an ice block, and strictly limit exposure to 5–10 minutes.

Part 2: Data Presentation - Comparative Photoreactive Group Dynamics

To optimize your experimental design, it is crucial to understand how the aryl azide moiety in 2-Azido-4-methylbenzoic acid compares to other standard photophores regarding non-specific binding potential.

Table 1: Photoreactive Group Comparison and Non-Specific Binding Potential

Photoreactive GroupActivation WavelengthReactive IntermediateFunctional Group SelectivityPrimary Source of Non-Specific BindingReversibility
Aryl Azide (e.g., 2-Azido-4-methylbenzoic acid)~300 nmSinglet Nitrene / DehydroazepineNon-specific / NucleophilicDiffusion of long-lived dehydroazepine to bystander nucleophiles[1]Irreversible
Benzophenone ~350 nmTriplet DiradicalNon-specific (C-H preference)Extended irradiation times causing photo-damage; high inherent hydrophobicity[1][2]Reversible
Diazirine ~350 nmCarbeneNon-specificHighly reactive carbene quenching via water; lower overall yield[1]Irreversible

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, every PAL experiment must be a self-validating system. The following protocol incorporates a mandatory homologous competition assay. By comparing the "Test" state to the "Competitor" state, you inherently validate whether the observed binding is driven by specific pharmacophore affinity or non-specific nitrene diffusion.

Workflow: Photoaffinity Labeling and Target Enrichment

Step 1: Probe Incubation and Internal Validation Setup

  • Prepare two identical sets of samples (e.g., cell lysates or live cells in amine-free PBS):

    • Sample A (Test): Add 1–10 µM of the 2-Azido-4-methylbenzoic acid-conjugated probe.

    • Sample B (Competitor Control): Add 1–10 µM of the probe + 100 µM of the unlabeled parent drug (10x–100x excess).

  • Incubate at 4°C for 30–60 minutes to allow equilibrium binding while minimizing endocytosis or degradation.

Step 2: UV Crosslinking (Minimizing Thermal/UV Damage)

  • Transfer samples to a pre-chilled 6-well plate or shallow dish (to maximize surface area and minimize path length).

  • Place the dish on a solid ice block.

  • Irradiate using a 302 nm / 312 nm UV lamp at a distance of 3-5 cm for exactly 5 to 10 minutes [3].

  • Critical: Do not use 254 nm UV, as this will severely damage proteins and cause massive non-specific aggregation[4].

Step 3: Quenching and Lysis

  • Immediately quench the reaction by adding Tris-HCl (pH 7.4) to a final concentration of 50 mM. The primary amines in Tris will scavenge any unreacted dehydroazepine intermediates, preventing off-target reactions during lysis[3].

  • If working with live cells, wash 3x with cold PBS, then lyse using a mild detergent buffer (e.g., 1% NP-40 in PBS) containing protease inhibitors.

Step 4: Click Chemistry Enrichment (If utilizing a tandem alkyne tag)

  • To 1 mg of crosslinked lysate, add the following click reagents sequentially:

    • 100 µM Alkyne-Biotin (or Alkyne-Fluorophore)

    • 1 mM THPTA ligand (Critical to prevent Cu-mediated ROS protein damage)

    • 1 mM CuSO₄

    • 5 mM Sodium Ascorbate (Prepare fresh)

  • React for 1 hour at room temperature in the dark.

  • Precipitate proteins using Methanol/Chloroform to remove unreacted click reagents, resuspend, and proceed to Streptavidin pull-down or SDS-PAGE.

Part 4: Mechanistic Visualization

The following diagram illustrates the kinetic divergence between specific target identification and non-specific background labeling when using 2-Azido-4-methylbenzoic acid, highlighting the critical intervention point (Quenching).

PAL_Mechanism Probe 2-Azido-4-methylbenzoic Acid Probe (Bound to Target) UV UV Irradiation (~300 nm) (5-10 mins on ice) Probe->UV Nitrene Singlet Nitrene Intermediate (Highly Reactive) UV->Nitrene Specific Specific Crosslinking (C-H / N-H Insertion) Nitrene->Specific Fast RingExp Ring Expansion (Dehydroazepine) Nitrene->RingExp Slow / Relaxation TargetID Target Protein Identified (High Signal-to-Noise) Specific->TargetID Diffusion Diffusion from Binding Pocket RingExp->Diffusion Quench Quenching (Add Tris/Primary Amines) RingExp->Quench NonSpecific Non-Specific Binding (Reaction with Bystander Amines) Diffusion->NonSpecific Prevent Prevents Off-Target Reactions Quench->Prevent

Mechanism of 2-Azido-4-methylbenzoic acid photoactivation, specific binding, and off-target quenching.

References

  • [1] Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. National Institutes of Health (NIH).

  • [4] Photoaffinity labeling in target- and binding-site identification. National Institutes of Health (NIH).

  • [2] Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Publications.

  • [3] Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Thermo Fisher Scientific.

Sources

troubleshooting low yields in 2-Azido-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Azido-4-methylbenzoic Acid Synthesis

Welcome to the Application Scientist’s diagnostic hub for the synthesis of 2-azido-4-methylbenzoic acid. This transformation relies on a classic Sandmeyer-type diazotization followed by nucleophilic displacement using sodium azide. While conceptually straightforward, researchers frequently encounter low yields, intractable tars, and safety hazards due to the transient instability of the diazonium intermediate and the explosive potential of hydrazoic acid. This guide deconstructs the workflow into a self-validating protocol and addresses the root causes of yield attrition.

Mechanistic Blueprint

G SM 2-Amino-4-methylbenzoic acid (Starting Material) Salt Amine Hydrochloride (Suspension) SM->Salt HCl (aq) Stirring Diaz Diazonium Salt (Electrophile) Salt->Diaz NaNO2 (aq) 0-5 °C Triazene Triazene By-product (Incomplete Rxn) Salt->Triazene Unreacted SM (Poor stirring) Azide 2-Azido-4-methylbenzoic acid (Target Product) Diaz->Azide NaN3 (aq) N2 Evolution Phenol Phenol By-product (Hydrolysis Loss) Diaz->Phenol T > 5 °C (H2O attack) Diaz->Triazene

Mechanistic pathways and common failure modes in 2-azido-4-methylbenzoic acid synthesis.

Self-Validating Experimental Protocol

Causality-Driven Methodology for High-Yield Azidation

1. Amine Hydrochloride Formation (The Homogenization Phase)

  • Action: Suspend 1.0 eq of 2-amino-4-methylbenzoic acid in 3.0–4.0 eq of aqueous HCl (typically 6M) and stir vigorously at room temperature for 30 minutes, then cool to 0–5 °C.

  • Causality: Anthranilic acid derivatives exhibit poor aqueous solubility. Forcing the formation of the hydrochloride salt ensures that the amine is fully protonated and dispersed. A poorly dispersed suspension leaves unreacted amine, which later attacks the diazonium salt to form stable, yield-destroying triazene oligomers.

  • Validation Checkpoint: The mixture must form a uniform, finely divided slurry without large clumps before proceeding.

2. Diazotization (The Critical Temperature Window)

  • Action: Prepare a solution of 1.1 eq of sodium nitrite (NaNO₂) in minimal distilled water. Add this dropwise to the amine suspension while maintaining the internal temperature strictly between 0 °C and 5 °C. Stir for 30–60 minutes.

  • Causality: The reaction is exothermic. If the temperature exceeds 5 °C, the highly reactive diazonium electrophile undergoes premature hydrolysis, reacting with water to form 2-hydroxy-4-methylbenzoic acid (a phenol) and generating nitrogen gas prematurely (1[1]).

  • Validation Checkpoint: Spot the reaction mixture on starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid, validating that the diazotization is complete.

3. Azidation (The Nucleophilic Displacement)

  • Action: Prepare a solution of 1.2 eq of sodium azide (NaN₃) in water. Add this dropwise to the cold diazonium solution over 30 minutes. Maintain vigorous stirring and ensure the fume hood is operating at maximum capacity.

  • Causality: The azide anion (N₃⁻) attacks the diazonium salt, displacing N₂ gas. Slow addition is mandatory to control the rate of nitrogen evolution and prevent the reaction from foaming over.

  • Validation Checkpoint: Controlled, steady bubbling of N₂ gas should be visible upon each drop. The cessation of bubbling indicates the completion of the displacement.

4. Isolation and Purification

  • Action: Allow the mixture to slowly warm to room temperature over 1–2 hours. Filter the resulting precipitate, wash extensively with ice-cold water, and dry under vacuum in the dark.

  • Causality: The final product, 2-azido-4-methylbenzoic acid, is highly hydrophobic compared to the ionic intermediates and precipitates readily from the acidic aqueous phase (2[2]). Light exclusion prevents photochemical degradation of the sensitive azide moiety.

Diagnostic Q&A (Troubleshooting FAQs)

Q1: My final yield is consistently below 40%, and the product is a dark brown paste instead of a pale solid. What is happening? A1: You are experiencing diazonium hydrolysis and azo-coupling. If your internal temperature spikes above 5 °C during the NaNO₂ addition, the diazonium salt converts to a phenol. This phenol then couples with remaining diazonium salts to form intensely colored, tarry azo-dyes. Solution: Use an ice-salt bath (-5 °C to 0 °C) and slow down your NaNO₂ addition rate. Monitor internal temperature, not just the bath temperature.

Q2: The reaction mixture foamed violently and overflowed when I added the sodium azide. How do I prevent this? A2: The displacement reaction releases one mole of nitrogen gas for every mole of product formed. Rapid addition of NaN₃ causes a massive, instantaneous release of N₂. Solution: Dilute your NaN₃ solution further, use an addition funnel to ensure a slow, dropwise rate, and use a reaction vessel with at least 50% to 60% empty headspace to accommodate the foam.

Q3: I am concerned about the toxicity of hydrazoic acid (HN₃). Is this a risk in this protocol? A3: Yes, it is a critical safety risk. Sodium azide reacts with strong acids to form HN₃, which is a highly toxic and volatile gas. However, in this protocol, the azide reacts preferentially and rapidly with the diazonium electrophile. Solution: Never add solid NaN₃ directly to the acid. Always add it as an aqueous solution to the pre-formed diazonium mixture, and ensure the reaction is conducted in a properly ventilated fume hood.

Q4: The starch-iodide test remains negative even after adding the full equivalent of NaNO₂. Why? A4: The NaNO₂ may have degraded (it oxidizes to nitrate over time), or the amine suspension was too clumpy, trapping the nitrite. Solution: Use fresh, anhydrous NaNO₂ (3[3]). If the suspension is clumpy, increase the stirring speed or add a small amount of a miscible co-solvent to improve dispersion before starting the NaNO₂ addition.

Quantitative Data Matrix

Empirical parameters affecting the yield and purity of 2-Azido-4-methylbenzoic acid.

ParameterOptimal ConditionSub-optimal ConditionPrimary Failure ModeExpected Yield Impact
Acid Equivalents 3.0 - 4.0 eq HCl< 2.0 eq HClTriazene formation (incomplete protonation)-30% to -50%
Diazotization Temp 0 °C to 5 °C> 10 °CPhenol formation (hydrolysis)-40% to -70%
NaN₃ Addition Rate Dropwise (30 min)Bolus / RapidMechanical loss via foamingVariable (up to -100%)
Stirring Speed High Shear (500+ rpm)Low Shear (< 200 rpm)Incomplete conversion / clumping-20% to -40%

References

  • Telescoped Synthesis of C3-Functionalized (E)-Arylamidines Using Ugi-Mumm and Regiospecific Quinazolinone Rearrangements Source: National Institutes of Health (NIH) / PMC URL:[2]

  • Supporting Information for Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids Source: Beilstein Journals URL:[1]

  • Synthesis of Aryl Azides Source: SYNTHESIS Journal (TPU Repository) URL:[3]

Sources

Technical Support Center: Aryl Azide Photolysis & Crosslinking Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Photoaffinity Labeling (PAL) and Photocrosslinking. A major hurdle in utilizing aryl azide crosslinkers is the kinetic competition between the desired target-specific insertion and undesired ring expansion side reactions. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to help researchers and drug development professionals optimize their photolysis yields and eliminate background noise.

Mechanistic Overview: The Root of Background Labeling

Upon ultraviolet (UV) irradiation, aryl azides extrude nitrogen gas (


) to form a highly reactive singlet nitrene[1]. The fate of this short-lived intermediate dictates the success of your crosslinking experiment. The singlet nitrene can follow three primary pathways:
  • Direct Insertion (Desired): Rapid insertion into adjacent C-H or N-H bonds of the target protein[2].

  • Intersystem Crossing (Desired): Conversion to a triplet nitrene diradical, which subsequently undergoes radical insertion[1].

  • Ring Expansion (Undesired): Intramolecular rearrangement to form a seven-membered dehydroazepine or ketenimine intermediate[2].

The ring-expanded ketenimine is a long-lived electrophile. If it fails to insert into the target, it will readily react with nucleophiles present in the buffer, leading to off-target background labeling and a drastic reduction in specific crosslinking efficiency[3].

PhotolysisPathways AA Aryl Azide (Stable in Dark) SN Singlet Nitrene (Highly Reactive) AA->SN UV Light (-N₂) RE Ring Expansion (Dehydroazepine/Ketenimine) SN->RE Competing Pathway TN Triplet Nitrene (Diradical) SN->TN Intersystem Crossing (ISC) INS C-H / N-H Insertion (Desired Crosslinking) SN->INS Direct Insertion NUC Nucleophilic Attack (Off-Target / Background) RE->NUC Reacts with Amines/Thiols TN->INS Radical Insertion

Caption: Photolysis pathways of aryl azides highlighting the competing ring expansion side reaction.

Troubleshooting & FAQs

Q1: Why is my aryl azide photoaffinity probe yielding low target-specific crosslinking and high off-target background? A1: The primary culprit is the ring expansion of the singlet nitrene into a dehydroazepine/ketenimine intermediate[2]. If your reaction buffer contains nucleophiles—such as primary amines (e.g., Tris, glycine) or thiols (e.g., DTT)—they will rapidly attack this electrophilic intermediate[3]. This depletes the active probe available for target insertion and creates non-specific covalent adducts with the buffer components, manifesting as high background noise on your gels or mass spectra.

Q2: How can I chemically modify my aryl azide to prevent ring expansion? A2: The most effective strategy is to transition to halogenated aryl azides, specifically perfluorophenyl azides (PFPAs)[4]. Introducing electron-withdrawing fluorine atoms at the ortho positions of the aromatic ring fundamentally alters the energy landscape of the nitrene. Fluorination significantly raises the activation energy barrier for the ring expansion pathway[5]. Consequently, the lifetime of the singlet nitrene is extended from approximately 1 ns (in unsubstituted phenyl nitrenes) to over 200 ns[6]. This extended lifetime provides the nitrene ample time to undergo the desired intermolecular insertion reactions or intersystem crossing to the triplet state[7].

Q3: Are there environmental optimizations (buffer/temperature) that can minimize ring expansion? A3: Yes. First, strictly utilize amine-free and thiol-free buffers (e.g., PBS, HEPES) during the photolysis step[3]. Second, perform the UV irradiation at lower temperatures (e.g., on an ice block). The ring expansion pathway has a higher activation energy compared to intersystem crossing (ISC)[8]. Lowering the temperature kinetically disfavors the ring expansion, thereby funneling more of the singlet nitrene population toward the triplet nitrene state, which is immune to nucleophilic buffer attack and participates in productive crosslinking[8].

Q4: Does the choice of UV wavelength impact the ratio of insertion to ring expansion? A4: The primary photolysis event (extrusion of


) is wavelength-dependent, but the subsequent partitioning of the singlet nitrene is governed by its inherent structure[1]. However, optimizing the wavelength is critical for target integrity. Unsubstituted phenyl azides require short-wave UV (~254 nm), which can damage proteins. Using nitrophenyl azides or PFPAs allows for activation at longer wavelengths (300–365 nm), preserving the biological target and preventing secondary photochemical degradation of the newly formed crosslinks[3].

Quantitative Comparison: Standard vs. Fluorinated Probes

To illustrate the profound impact of fluorination on probe efficiency, the following table summarizes the kinetic and thermodynamic differences between standard phenyl azides and perfluorophenyl azides (PFPAs).

ParameterUnsubstituted Phenyl AzidePerfluorophenyl Azide (PFPA)
Singlet Nitrene Lifetime ~1 ns[6]> 200 ns[6]
Ring Expansion Barrier Low (Rapid rearrangement)[5]High (Significantly suppressed)[5]
Primary Reactive Intermediate Dehydroazepine / Ketenimine[2]Singlet/Triplet Nitrene[7]
Buffer Sensitivity Highly sensitive to nucleophiles[3]Less sensitive (direct insertion dominates)[4]
Typical Crosslinking Yield 10 - 30%50 - 80%

Self-Validating Experimental Protocol: PFPA Photoaffinity Labeling

This protocol is designed as a self-validating system. By strictly controlling the thermodynamics of the reaction and introducing a deliberate quenching step, you can prove that all observed crosslinking is a direct result of specific photolysis, rather than post-lysis artifacts.

PFPAWorkflow Step1 1. Buffer Prep Amine-free (PBS/HEPES) Step2 2. Incubation Dark, 4°C, 30 min Step1->Step2 Step3 3. UV Photolysis On ice, 254-365 nm Step2->Step3 Step4 4. Quenching Add Tris/DTT Step3->Step4 Step5 5. Analysis SDS-PAGE / LC-MS Step4->Step5

Caption: Step-by-step experimental workflow for optimized perfluorophenyl azide (PFPA) crosslinking.

Step-by-Step Methodology
  • Buffer Exchange: Dialyze the target protein into an amine-free, nucleophile-free buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

    • Causality: Primary amines (Tris) and thiols (DTT) act as strong nucleophiles. Removing them prevents the trapping of any transient dehydroazepine intermediates, forcing the reaction toward target insertion[3].

  • Probe Incubation: Add the PFPA-functionalized probe (10-50x molar excess) to the protein solution. Incubate in the dark at 4°C for 30-60 minutes.

    • Causality: Allowing the probe to reach binding equilibrium in the dark ensures that upon photolysis, the short-lived nitrene is already in close spatial proximity to the target C-H/N-H bonds, maximizing pseudo-first-order insertion kinetics.

  • Thermal Control: Transfer the reaction vessel (quartz cuvette or UV-transparent multiwell plate) onto an ice block.

    • Causality: The ring expansion pathway possesses a higher activation energy barrier than intersystem crossing (ISC). Maintaining the reaction on ice kinetically traps the system, disfavoring ring expansion and promoting ISC to the highly reactive triplet nitrene[8].

  • UV Irradiation: Irradiate the sample using a UV lamp (e.g., 365 nm for nitrophenyl azides or specific PFPAs) for 5 to 15 minutes. Ensure the light source is positioned at a standardized distance (e.g., 5 cm).

    • Causality: Photolysis at the optimal wavelength provides the exact energy required to extrude

      
       without causing off-target UV damage to the protein backbone[3].
      
  • Quenching (Self-Validation Step): Immediately post-irradiation, add a quenching solution containing 50 mM Tris-HCl and 10 mM DTT.

    • Causality: Adding a massive molar excess of primary amines and thiols scavenges any unreacted probe or long-lived electrophilic intermediates[2][3]. This guarantees that any observed crosslinking occurred solely during the UV exposure window, eliminating false positives during downstream sample handling.

  • Analysis: Proceed to SDS-PAGE, Western Blotting, or LC-MS/MS to quantify the crosslinking yield and map the insertion sites.

References

  • BenchChem. "An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking." BenchChem. URL: 2

  • Yan, M. et al. "Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis." Accounts of Chemical Research (via PMC). URL: 4

  • Yan, M. et al. "Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis." Accounts of Chemical Research (ACS Publications). URL: 5

  • Gritsan, N. P. et al. "Spectroscopy and Kinetics of Singlet Perfluoro-4-biphenylnitrene and Singlet Perfluorophenylnitrene." The Journal of Physical Chemistry A (ACS Publications). URL: 7

  • Xue, J. et al. "Ultrafast Vibrational Spectroscopy Study of the Photochemistry of 2-Methoxy-6-Methoxycarbonylphenyl Azide." American Institute of Physics. URL: 6

  • Holland et al. "Visible-light-induced protein labeling in live cells with aryl azides." RSC Publishing. URL: 1

  • Platz, M. S. et al. "Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes." NSC. URL: 8

  • Thermo Fisher Scientific. "Photoreactive Crosslinker Chemistry." Thermo Fisher Scientific - US. URL: 3

Sources

optimizing UV exposure time for 2-Azido-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who struggle with incomplete crosslinking, high background, or excessive protein degradation when using 2-Azido-4-methylbenzoic acid .

While this simple phenyl azide is a powerful photoaffinity label, its activation is highly dependent on precise UV dosimetry and environmental controls. This guide is designed to provide you with the mechanistic causality behind standard protocols, a self-validating optimization workflow, and targeted troubleshooting to ensure your bioconjugation experiments succeed.

Mechanistic Causality: What Happens During UV Exposure?

To optimize your UV exposure time, you must first understand the underlying photochemistry. 2-Azido-4-methylbenzoic acid is a "simple" phenyl azide; it lacks the nitro or hydroxyl ring substitutions that shift absorbance into the long-wave UV range (>330 nm)[1]. Therefore, it requires short-to-medium wavelength UV light (typically 254 nm to 302 nm) to efficiently undergo photolysis[2].

Upon irradiation, the aryl azide ejects nitrogen gas to form a highly reactive singlet nitrene [3]. Because this intermediate has a half-life of mere milliseconds, the reaction rapidly bifurcates into two primary crosslinking pathways:

  • Direct Insertion: The singlet nitrene relaxes to a triplet diradical, which non-specifically inserts into nearby C-H or N-H bonds on the target protein, forming a stable covalent crosslink[3].

  • Ring Expansion: The singlet nitrene isomerizes into a dehydroazepine intermediate. This species is longer-lived and highly susceptible to nucleophilic attack by primary amines (e.g., lysine residues on the target protein)[3].

Photolysis A 2-Azido-4-methylbenzoic acid (Aryl Azide) B Singlet Nitrene (Highly Reactive) A->B UV Light (254-302 nm) -N2 C Triplet Nitrene (Diradical) B->C Intersystem Crossing D Dehydroazepine (Ring Expansion) B->D Isomerization E C-H / N-H Insertion (Target Crosslinking) C->E Target Interaction F Nucleophilic Attack (Lysine/Amine Crosslinking) D->F Target Interaction G Quenching (Tris/Glycine Buffers) D->G Buffer Interference

Caption: Photochemical mechanism of aryl azide activation, target crosslinking, and buffer quenching.

Experimental Protocol: Empirical UV Optimization

Because UV lamp intensities degrade over time and sample geometries vary, you cannot rely on a universal exposure time[4]. You must build a self-validating system by performing an empirical time-course experiment for your specific setup.

Step 1: Buffer Preparation Dissolve your bait and prey proteins in an amine-free, reducing-agent-free buffer (e.g., 1X PBS, pH 7.4). Causality: Thiol-containing reducing agents (DTT, β-mercaptoethanol) will chemically reduce the azide to an unreactive amine before photolysis can occur[1]. Primary amine buffers (Tris, glycine) will act as competitive nucleophiles, quenching the dehydroazepine intermediate and preventing target crosslinking[1].

Step 2: Vessel Selection Transfer 50 µL aliquots of your reaction mixture into a quartz cuvette or a 96-well quartz plate. If you must use standard polypropylene microcentrifuge tubes, you must open the caps[1]. Causality: Polypropylene heavily absorbs UV light below 300 nm. Irradiating through closed plastic tubes severely attenuates the photon flux, leading to incomplete activation[1].

Step 3: Temperature Control Place the open tubes or quartz vessels directly on an ice block[5]. Causality: UV irradiation generates significant heat. Prolonged exposure at room temperature causes thermal denaturation and non-specific aggregation of the target proteins.

Step 4: Irradiation Time Course Position a UV lamp (254 nm or 302 nm) at a rigidly fixed distance (e.g., 5 cm) above the samples. Irradiate parallel samples for 0, 5, 10, 15, and 30 minutes[5].

Step 5: Quenching Immediately post-irradiation, add Tris-HCl (pH 8.0) to a final concentration of 50 mM[5]. Causality: The excess primary amines in Tris will rapidly react with any residual dehydroazepine intermediates, halting the reaction and preventing post-lysis background crosslinking[5].

Step 6: Analysis Resolve the samples via SDS-PAGE and analyze the formation of the high-molecular-weight crosslinked complex via Western blot or Coomassie staining[5].

Workflow S1 1. Sample Prep (Amine/DTT-free) S2 2. Vessel Setup (Quartz / Open Caps) S1->S2 S3 3. UV Irradiation (Ice, 254-302nm, 0-30m) S2->S3 S4 4. Quenching (50 mM Tris-HCl) S3->S4 S5 5. Analysis (SDS-PAGE / MS) S4->S5

Caption: Step-by-step experimental workflow for optimizing UV crosslinking time.

Quantitative Data: Balancing Efficiency and Degradation

The optimal exposure time is the intersection where crosslinking efficiency is maximized before UV-induced protein degradation becomes significant. Below is a representative data summary illustrating the causal relationship between wavelength, time, and sample integrity for simple phenyl azides.

UV WavelengthExposure TimeCrosslinking EfficiencyProtein Integrity (Degradation)Recommendation for 2-Azido-4-methylbenzoic acid
254 nm (Short)5 - 10 minHighExcellentOptimal. Fast activation, minimal thermal damage.
254 nm (Short)30 minVery HighPoor (High fragmentation)Avoid. Over-exposure damages aromatic amino acids.
302 nm (Medium)15 - 20 minModerate-HighGoodAcceptable. Good balance if 254 nm causes damage.
365 nm (Long)30 - 60 minLowExcellentInefficient. Simple phenyl azides absorb poorly here.

Troubleshooting & FAQs

Q1: I irradiated my sample for 30 minutes, but I see no crosslinking on my Western blot. What went wrong? A: The most common culprit is UV shielding. If you irradiated through the closed cap of a microcentrifuge tube, the plastic absorbed the 254/302 nm light[1]. The second most common issue is chemical quenching: ensure your lysis/binding buffer is strictly free of DTT, β-mercaptoethanol, and Tris/glycine prior to the UV step[1].

Q2: My crosslinked band is very faint, but I see a massive smear of degraded protein down the gel. How do I fix this? A: Short-wave UV (254 nm) is highly energetic and causes direct photolytic damage to aromatic amino acids (tryptophan, tyrosine) and peptide backbones. If you observe degradation after 15-30 minutes, reduce your exposure time to 5-10 minutes. Alternatively, switch to a 302 nm lamp, which offers a better balance between nitrene generation and protein preservation[2]. Always ensure the sample is kept on ice[5].

Q3: Can I use a 365 nm long-wave UV lamp to avoid protein damage completely? A: For 2-Azido-4-methylbenzoic acid, 365 nm is highly inefficient. Simple phenyl azides lack the electron-withdrawing groups (like nitro substitutions) required to shift their absorbance maxima into the long-wave UV range[2]. If you must use 365 nm to protect sensitive proteins, you will need to significantly increase the exposure time (often >45 minutes), which may still result in thermal degradation. If protein damage remains an issue, consider switching to a nitrophenyl azide or a diazirine crosslinker[2].

Q4: Why do I need to optimize the distance from the UV source? A: The intensity of light follows the inverse-square law. Moving the lamp from 5 cm to 10 cm away from the sample reduces the photon flux by a factor of four[4]. This means a 10-minute optimized protocol would suddenly require 40 minutes to achieve the same activation. Always standardize and record your lamp distance.

References

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Support Center: Resolving Aqueous Solubility of 2-Azido-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges related to the aqueous solubility of functionalized aromatic compounds. 2-Azido-4-methylbenzoic acid is a highly valuable reagent for bioconjugation and click chemistry, but its structural features—a hydrophobic methyl group, a lipophilic azido handle, and a pH-sensitive carboxylic acid—make it notoriously difficult to keep in solution during biological assays.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your compound remains soluble, reactive, and stable in aqueous buffers.

Part 1: Mechanistic Causality of Solubility Issues

To successfully troubleshoot, we must first understand the thermodynamic and structural factors driving the precipitation of 2-Azido-4-methylbenzoic acid:

  • pH-Dependent Ionization : The solubility of benzoic acid derivatives is strictly governed by the ionization state of the carboxylate group. In acidic or neutral-leaning conditions (pH < 6.0), the carboxylic acid (pKa ~4.2) remains largely protonated and highly insoluble[1].

  • Hydrophobic Surface Area : The incorporation of an azide handle dramatically increases the macromolecular hydrophobicity of the compound[2]. Combined with the 4-methyl group, the uncharged molecule strongly prefers to aggregate via

    
     stacking and hydrophobic interactions rather than hydrogen bond with water.
    
  • Solvent Shock : 2-azidobenzoic acid derivatives often exhibit poor solubility even in standard organic solvents like dichloromethane[3]. Researchers typically dissolve them in 100% DMSO. However, rapidly pipetting this DMSO stock directly into a large volume of aqueous buffer causes a sudden spike in the local dielectric constant, forcing the compound to crash out as a colloidal suspension before it has time to ionize.

Part 2: Troubleshooting FAQs

Q1: My 2-Azido-4-methylbenzoic acid immediately turns cloudy when I add it to PBS (pH 7.4). How do I prevent this? A: This is a classic case of "solvent shock." Even though pH 7.4 is above the compound's pKa, the rapid transition from a pure organic stock (e.g., DMSO) to an aqueous environment causes localized precipitation. Solution: Change your addition technique. Instead of injecting the stock directly into the buffer, place your buffer on a vortex mixer and add the DMSO stock dropwise to the vortex vortex. Alternatively, pre-dilute your stock in a 50/50 mixture of DMSO/Water before final dilution into the working buffer.

Q2: I need to perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in a purely aqueous buffer. How can I maintain solubility without inhibiting the click reaction? A: If you must minimize organic co-solvents, you must rely on superior click chemistry additives. We recommend using water-soluble Cu(I) stabilizing ligands such as THPTA or BTTAA. These ligands not only protect the copper catalyst but allow the entire reaction to be run efficiently in water, compensating for the borderline solubility of the hydrophobic azide[4]. Additionally, ensure your buffer is adjusted to pH 7.5–8.0 to maximize the carboxylate ionization.

Q3: Can I use heat or sonication to force the precipitated compound back into solution? A: No. Azide groups are thermally sensitive. Prolonged heating above 40°C or high-energy sonication can induce premature nitrogen extrusion (degradation) or unwanted side reactions. If the compound has precipitated, it is safer to add 5% v/v DMSO or adjust the pH with 0.1 M NaOH rather than applying thermal energy.

Part 3: Quantitative Data & Solvent Compatibility

The table below summarizes the solubility limits and bioconjugation compatibility of 2-Azido-4-methylbenzoic acid across various solvent systems.

Solvent SystemEstimated Solubility LimitBioconjugation CompatibilityMechanistic Note
100% DMSO (Anhydrous) > 100 mMN/A (Stock only)Ideal for long-term storage. Prevents hydrolysis.
PBS Buffer (pH 7.4) < 1 mMExcellentBorderline solubility; prone to solvent shock.
HEPES Buffer (pH 8.0) ~ 5 mMExcellentHigher pH ensures >99.9% deprotonation of COOH.
PBS + 10% DMSO ~ 10 - 15 mMGoodDMSO disrupts hydrophobic aggregation and

stacking.
0.1 M HCl (pH 1.0) InsolublePoorCarboxylic acid is fully protonated and lipophilic[1].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, follow these self-validating protocols for preparing your working solutions.

Protocol A: Preparation of a 100 mM Master Stock

Objective: Create a stable, fully dissolved organic stock without degrading the azide.

  • Weighing: Weigh 17.7 mg of 2-Azido-4-methylbenzoic acid (MW

    
     177.16  g/mol ) into a clean, dry amber microcentrifuge tube (amber protects the light-sensitive azide).
    
  • Dissolution: Add 1.0 mL of anhydrous, molecular-biology grade DMSO.

  • Agitation: Vortex gently for 30 seconds at room temperature. Do not heat.

  • Self-Validation Check: Hold the amber tube against a bright white background. The solution must be perfectly clear with no particulate matter. If particulates remain, the DMSO may have absorbed atmospheric moisture; discard and use a fresh, sealed DMSO ampoule.

Protocol B: Aqueous Dilution for CuAAC Bioconjugation

Objective: Dilute the stock into an aqueous buffer without inducing solvent shock.

  • Buffer Prep: Prepare 900 µL of 100 mM HEPES buffer. Verify the pH is exactly 7.8 using a calibrated pH meter.

  • Dynamic Addition: Place the tube containing the HEPES buffer on a vortex mixer set to medium speed (approx. 1500 rpm).

  • Dropwise Integration: Using a micropipette, add 100 µL of the 100 mM DMSO stock solution dropwise (10 µL at a time) directly into the center of the vortexing liquid.

  • Self-Validation Check (Critical): Transfer 100 µL of the final working solution to a microcuvette and measure the optical density at 600 nm (

    
    ) using a spectrophotometer.
    
    • Pass: An

      
       validates that the compound is fully dissolved without forming colloidal micro-precipitates.
      
    • Fail: If

      
      , precipitation has occurred. Titrate with 1-2% additional DMSO until the 
      
      
      
      drops below the threshold.

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree if you encounter precipitation during your workflow.

G Start Issue: 2-Azido-4-methylbenzoic acid precipitates in buffer CheckPH Step 1: Verify Buffer pH Start->CheckPH LowPH pH < 7.0 (Protonated COOH) CheckPH->LowPH HighPH pH ≥ 7.0 (Ionized COO⁻) CheckPH->HighPH AdjustPH Titrate with 0.1M NaOH to Target pH 7.5 - 8.0 LowPH->AdjustPH Requires Ionization CheckSolvent Step 2: Assess Hydrophobic Aggregation HighPH->CheckSolvent Still Precipitating? AdjustPH->CheckSolvent AddDMSO Add 5-10% v/v DMSO to disrupt Pi-Pi stacking CheckSolvent->AddDMSO Yes Success Validated Solubilized State (OD600 < 0.05) CheckSolvent->Success No AddDMSO->Success

Workflow for troubleshooting 2-Azido-4-methylbenzoic acid solubility in aqueous buffers.

References

  • Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. nih.gov.[Link]

  • Telescoped Synthesis of C3-Functionalized (E)-Arylamidines Using Ugi-Mumm and Regiospecific Quinazolinone Rearrangements. nih.gov.[Link]

  • Exploring advanced Click Chemistry for versatile and efficient bioconjugations. interchim.com.[Link]

  • Click Chemistry (Azide / alkyne reaction). interchim.fr.[Link]

Sources

Technical Support Center: Removal of Unreacted 2-Azido-4-methylbenzoic acid from Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-Azido-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this photo-crosslinker and require robust methods for its removal from biological samples post-reaction. In the following sections, we will delve into the chemical nature of this compound, provide detailed protocols for its removal, and offer troubleshooting advice for common challenges.

Understanding the Molecule: Key Properties of 2-Azido-4-methylbenzoic acid

Effective removal of any unreacted small molecule begins with a firm understanding of its physicochemical properties. 2-Azido-4-methylbenzoic acid (MW: 177.16 g/mol ) is an aromatic carboxylic acid. Its behavior in solution is primarily dictated by the ionizable carboxyl group.

PropertyValue / CharacteristicSignificance for Removal Strategy
Molecular Weight 177.16 g/mol Small size allows passage through dialysis membranes and ultrafiltration devices with an appropriate Molecular Weight Cut-Off (MWCO).
Structure C₈H₇N₃O₂The aromatic ring contributes to hydrophobicity, enabling reversed-phase interactions. The carboxyl group allows for pH-dependent charge manipulation.
pKa ~3.9 - 4.2 (estimated)The carboxyl group's pKa is similar to related compounds like 2-methylbenzoic acid (pKa ≈ 3.91) and benzoic acid (pKa ≈ 4.20).[1][2][3] At pH > pKa, the molecule is deprotonated, negatively charged, and water-soluble. At pH < pKa, it is neutral and more hydrophobic. This is the cornerstone of LLE and SPE strategies.
Solubility Poorly soluble in water, soluble in organic solvents like acetone, ethanol, and methanol.[4][5][6]Solubility in organic solvents is key for Liquid-Liquid Extraction (LLE) and elution from Solid-Phase Extraction (SPE) cartridges. Poor water solubility in its neutral form can be exploited for precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted 2-Azido-4-methylbenzoic acid?

A1: Residual, unreacted crosslinker can lead to several downstream complications. It can interfere with analytical techniques such as mass spectrometry (ion suppression) or HPLC (co-elution with analytes of interest). Furthermore, in cellular or in vivo studies, the free compound could exhibit off-target effects or toxicity, confounding experimental results.

Q2: What are the primary methods for removing small molecules like this from protein samples?

A2: The most common and effective methods are based on significant size or physicochemical differences between your macromolecule of interest (e.g., protein) and the small molecule crosslinker.[7][8][9] These include:

  • Size-Exclusion Chromatography (SEC) / Desalting: Separates molecules based on size. Larger molecules elute first, while smaller molecules are retained.[7][8][10]

  • Dialysis / Ultrafiltration: Uses a semi-permeable membrane with a specific MWCO to retain larger molecules while allowing small molecules to diffuse away or be forced through with pressure.[11][12]

  • Solid-Phase Extraction (SPE): Exploits differences in chemical properties (e.g., hydrophobicity, charge) to selectively bind the small molecule to a solid support, allowing the biological sample to pass through.[13][14]

  • Liquid-Liquid Extraction (LLE): Partitions compounds between two immiscible liquid phases based on their differential solubility, which can be manipulated by pH.[15][16][17][18]

Q3: Which removal method is best for my experiment?

A3: The optimal method depends on your sample volume, concentration, the nature of your biomolecule, and your downstream application. Refer to the "Method Selection Guide" in Section 5 for a detailed decision-making workflow.

Core Removal Methodologies & Protocols

This section provides detailed, step-by-step protocols for the most effective removal techniques.

Method 1: Ultrafiltration (Spin Columns)

Principle: This technique uses centrifugal force to pass the sample through a semipermeable membrane.[11][12][19][20] Molecules larger than the membrane's MWCO are retained, while smaller molecules, like 2-Azido-4-methylbenzoic acid, pass through into the filtrate. This is ideal for concentrating the sample while simultaneously performing buffer exchange to remove the unwanted compound.

Experimental Protocol:

  • Select an Appropriate Device: Choose an ultrafiltration spin column with an MWCO that is at least 3-5 times smaller than the molecular weight of your protein of interest to ensure its retention. For example, for a 50 kDa protein, a 10 kDa MWCO device is suitable.

  • Pre-rinse the Membrane (Optional but Recommended): Add your target buffer to the device and centrifuge according to the manufacturer's instructions. This removes any potential preservatives or glycerol from the membrane.

  • Load Sample: Add your biological sample containing the unreacted crosslinker to the upper chamber of the spin column.

  • First Centrifugation: Centrifuge at the recommended speed and time. The unreacted 2-Azido-4-methylbenzoic acid will pass into the filtrate collection tube along with the buffer. Your protein will be concentrated on the membrane surface.

  • Diafiltration (Washing): Discard the filtrate. Re-suspend the concentrated protein sample in the upper chamber by adding a fresh volume of your desired buffer (e.g., 10-20 times the concentrate volume).

  • Repeat Centrifugation: Spin the device again. This step further washes away the residual small molecules.

  • Iterate: For highly efficient removal (>99%), repeat the diafiltration step (5 and 6) two to three times.

  • Sample Recovery: After the final spin, discard the filtrate. Recover your purified, concentrated protein from the top of the membrane by pipetting it into a clean tube.

Method 2: Solid-Phase Extraction (SPE)

Principle: This method leverages the chemical properties of 2-Azido-4-methylbenzoic acid. A reversed-phase SPE cartridge contains a nonpolar stationary phase (e.g., C18). By acidifying the sample, the carboxyl group of the target molecule is protonated, making it neutral and hydrophobic. It will then bind to the C18 sorbent while your more polar biomolecules (in an aqueous buffer) will not bind and can be collected.

Experimental Protocol:

  • Select Cartridge: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric equivalent) with a bed volume appropriate for your sample size.

  • Conditioning: Pass 1-2 column volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the cartridge to wet the sorbent. Do not let the sorbent run dry.

  • Equilibration: Pass 1-2 column volumes of your acidified aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water, pH < 3) through the cartridge. This prepares the sorbent for sample loading.

  • Sample Preparation & Loading: Adjust the pH of your biological sample to < 3 with a suitable acid (e.g., formic acid). This ensures the 2-Azido-4-methylbenzoic acid is in its neutral, hydrophobic form. Slowly load the acidified sample onto the SPE cartridge. Collect the flow-through, as this contains your purified protein/biomolecule.

  • Washing (Optional): To maximize recovery of your biomolecule, you can wash the column with a small volume of the acidified aqueous buffer and combine this with the initial flow-through.

  • Elution (Discard): The unreacted 2-Azido-4-methylbenzoic acid is now bound to the cartridge. It can be discarded with the cartridge or eluted with a strong organic solvent (e.g., methanol) if quantification is needed.

  • Sample Neutralization: Remember to adjust the pH of your collected, purified sample back to a physiological range if required for downstream applications.

Method 3: Liquid-Liquid Extraction (LLE)

Principle: This classic technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous buffer and an organic solvent).[15][16][17] By manipulating the pH, we can control which phase the 2-Azido-4-methylbenzoic acid prefers.

Experimental Protocol:

  • Sample Preparation: Start with your biological sample in an aqueous buffer.

  • Acidification: Adjust the pH of the sample to < 3 using a non-interfering acid (e.g., dilute HCl or formic acid). This protonates the benzoic acid derivative, making it neutral and more soluble in organic solvents.

  • Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to your sample in a separatory funnel or appropriate tube.

  • Mixing: Cap and gently invert the container multiple times to allow for the partition of the compound into the organic phase. Caution: Do not shake vigorously, as this can cause protein denaturation and emulsion formation at the interface.

  • Phase Separation: Allow the two layers to fully separate. The aqueous layer (bottom, if using dichloromethane; top, if using ethyl acetate) contains your purified protein, while the organic layer now contains the unreacted crosslinker.

  • Collection: Carefully separate and collect the aqueous layer containing your biomolecule.

  • Repeat (Optional): For higher purity, you can perform a second extraction on the collected aqueous layer with a fresh portion of the organic solvent.

  • Residual Solvent Removal: If necessary, remove any residual dissolved organic solvent from your aqueous sample using a stream of nitrogen or by vacuum centrifugation before proceeding.

Troubleshooting Guide

Q: After removal by ultrafiltration, I still detect the compound in my sample via LC-MS. What went wrong?

A:

  • Insufficient Washing: One wash cycle may not be enough. For complete removal, at least three diafiltration (wash) steps are recommended, each with a buffer volume 10-20 times that of your concentrated sample.

  • Non-specific Binding: The compound might be non-specifically binding to your protein of interest or the ultrafiltration membrane itself. Try including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your wash buffer to disrupt weak hydrophobic interactions.

  • Incorrect MWCO: Double-check that the MWCO of your device is appropriate. While unlikely for this small molecule, ensure the device is not damaged or compromised.

Q: My protein precipitated during the Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol. How can I prevent this?

A:

  • pH Sensitivity: Your protein is likely unstable at the low pH required for these protocols. The acidic conditions can cause denaturation and aggregation.

  • Solution 1 (Alternative Method): Switch to a size-based removal method like ultrafiltration or a desalting column, which can be performed at a physiological pH where your protein is stable.

  • Solution 2 (Modify Protocol): If LLE/SPE is necessary, perform the acidification and extraction steps as rapidly as possible and on ice to minimize the time your protein spends in the harsh, low-pH environment. Neutralize the sample immediately after collection.

Q: My sample recovery is very low after using a desalting (SEC) column.

A:

  • Sample Dilution: Desalting columns can cause significant sample dilution.[10] If your starting concentration is low, the final concentration may be below the detection limit. Consider using centrifugal ultrafiltration instead, as it simultaneously concentrates the sample.

  • Non-specific Adsorption: Your protein might be adsorbing to the column resin. Check the resin manufacturer's guidelines; some proteins benefit from buffers with higher ionic strength (e.g., 300-500 mM NaCl) to reduce non-specific interactions.

Method Selection Guide

Choosing the right method is crucial for experimental success. Use the following decision tree to guide your choice based on your specific needs.

MethodSelection start Start: Need to remove 2-Azido-4-methylbenzoic acid q_protein_stability Is the target protein stable at low pH (e.g., pH < 3)? start->q_protein_stability ans_stable_yes Yes q_protein_stability->ans_stable_yes ans_stable_no No q_protein_stability->ans_stable_no q_sample_volume What is the sample volume? ans_vol_small < 2 mL q_sample_volume->ans_vol_small ans_vol_large > 2 mL q_sample_volume->ans_vol_large q_concentration Is sample concentration desired or acceptable? ans_conc_yes Yes, concentration is desired q_concentration->ans_conc_yes ans_conc_no No, avoid concentration q_concentration->ans_conc_no ans_stable_yes->q_sample_volume ans_stable_no->q_concentration method_spe Use Solid-Phase Extraction (SPE) ans_vol_small->method_spe Fastest Option method_lle Use Liquid-Liquid Extraction (LLE) ans_vol_small->method_lle Requires Organic Solvents ans_vol_large->method_lle method_uf Use Ultrafiltration (Spin Column) ans_conc_yes->method_uf q_sample_volume_2 What is the sample volume? ans_conc_no->q_sample_volume_2 ans_conc_no->q_sample_volume_2 method_sec Use Desalting / SEC Column method_dialysis Use Dialysis (Cassette/Tubing) ans_vol2_small ans_vol2_small q_sample_volume_2->ans_vol2_small < 5 mL q_sample_volume_2->ans_vol2_small ans_vol2_large ans_vol2_large q_sample_volume_2->ans_vol2_large > 5 mL q_sample_volume_2->ans_vol2_large ans_vol2_small->method_sec ans_vol2_large->method_dialysis

Sources

Validation & Comparative

Strategic Selection of Photoaffinity Probes: A Comparative Guide to 2-Azido-4-methylbenzoic Acid vs. Benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Photoaffinity labeling (PAL) is a cornerstone technique in drug development for mapping small molecule-protein interactomes, identifying off-target effects, and elucidating receptor binding pockets. However, the success of a PAL experiment is entirely dependent on the biophysical and photochemical compatibility of the chosen probe with the target system.

As an Application Scientist, I frequently observe researchers defaulting to a specific photophore without evaluating the mechanistic constraints of their target. This guide provides a rigorous, data-driven comparison between two ubiquitous but mechanistically divergent photoreactive groups: 2-Azido-4-methylbenzoic acid (a functionalized aryl azide) and benzophenone .

Mechanistic Foundations & Photochemical Causality

To design a successful crosslinking experiment, you must understand the transient reactive intermediates generated by your probe. The photochemical pathways of aryl azides and benzophenones dictate their efficiency, specificity, and potential for target degradation.

2-Azido-4-methylbenzoic Acid (Aryl Azide)

2-Azido-4-methylbenzoic acid is a compact photophore. The carboxylic acid moiety serves as a synthetic handle for conjugation to a ligand, while the azide acts as the photoreactive center. Upon irradiation with short-wave UV light (254–300 nm), the azide group extrudes nitrogen gas to form a highly reactive singlet nitrene [1].

The Causality of Efficiency Loss: The singlet nitrene is incredibly short-lived (


 seconds). If it does not immediately insert into a nearby N-H or C-H bond within the binding pocket, it rapidly undergoes intersystem crossing to a triplet nitrene or ring expansion to a dehydroazepine (ketenimine) [2]. These side products are highly reactive toward nucleophiles, leading to rapid quenching by the aqueous buffer or non-specific background labeling.
Benzophenone

Benzophenone operates via a completely different photochemical mechanism. Irradiation with long-wave UV light (350–365 nm) excites the molecule to a singlet state, which rapidly undergoes intersystem crossing to a triplet diradical [3].

The Causality of High Yields: The diradical acts as a localized hydrogen abstractor, forming a covalent C-C bond with target C-H bonds. Crucially, if the diradical does not encounter a suitable C-H bond, it can reversibly relax back to its ground state [4]. Furthermore, benzophenone is inert to water. This means the aqueous buffer will not quench the probe, allowing researchers to use extended irradiation times to drive crosslinking efficiency without depleting the active probe[3].

ActivationPathways AA Aryl Azide (2-Azido-4-methylbenzoic acid) UV_AA UV (254-300 nm) AA->UV_AA Singlet Singlet Nitrene (Highly Reactive) UV_AA->Singlet Triplet Triplet Nitrene Singlet->Triplet Intersystem Crossing Ketenimine Ketenimine (Side Product) Singlet->Ketenimine Ring Expansion Crosslink_AA Covalent Adduct (N-H/C-H Insertion) Singlet->Crosslink_AA Target Binding Triplet->Crosslink_AA BP Benzophenone UV_BP UV (350-365 nm) BP->UV_BP Singlet_BP Excited Singlet (S1) UV_BP->Singlet_BP Triplet_BP Triplet Diradical (T1) Singlet_BP->Triplet_BP Intersystem Crossing Triplet_BP->BP Relaxation (No Target) Crosslink_BP Covalent Adduct (C-H Abstraction) Triplet_BP->Crosslink_BP Target Binding

Figure 1: Photochemical activation pathways of aryl azide and benzophenone photoprobes.

Quantitative Performance Comparison

To objectively select between these probes, researchers must weigh steric bulk against photochemical efficiency and the risk of UV-induced protein damage.

Property2-Azido-4-methylbenzoic AcidBenzophenone
Activation Wavelength 254 – 300 nm (Short UV)350 – 365 nm (Long UV)
Reactive Intermediate Singlet NitreneTriplet Diradical
Intermediate Half-Life

seconds

microseconds (Reversible)
Water Reactivity High (Rapidly quenched)None (Inert to aqueous buffers)
Crosslinking Efficiency Low to Moderate (10–30%)Moderate to High (40–60%+)
Steric Bulk Small (Single functionalized phenyl ring)Bulky (Two phenyl rings)
Protein Damage Risk High (Short UV degrades Trp/Tyr/Phe)Low (Long UV is well-tolerated)

Strategic Probe Selection (Expert Insights)

Do not choose a probe based solely on crosslinking efficiency. The primary directive in PAL is maintaining the native binding affinity of your ligand .

  • When to use 2-Azido-4-methylbenzoic acid: If your ligand binds to a narrow, sterically restricted pocket (e.g., GPCR orthosteric sites or kinase ATP-binding pockets), the bulky dual-ring structure of benzophenone will likely abolish binding affinity. The compact aryl azide is mandatory in these scenarios, despite its lower crosslinking yield and the risk of UV damage [5].

  • When to use Benzophenone: If your ligand binds to a shallow, solvent-exposed surface (e.g., protein-protein interaction inhibitors) or if the target protein is highly sensitive to UV degradation, benzophenone is the superior choice. Its reversible excitation and lack of water quenching allow for high-yield labeling without destroying the target protein's structural integrity [6].

Self-Validating Experimental Protocols

A robust PAL protocol must include internal controls to distinguish specific binding from non-specific collisional crosslinking. The following methodology establishes a self-validating system.

PALWorkflow Probe 1. Complex Formation (Dark Conditions) Irradiate 2. UV Irradiation (Ice Bath) Probe->Irradiate Quench 3. Quench Reaction (Tris-HCl) Irradiate->Quench Analyze 4. Analysis (SDS-PAGE / MS) Quench->Analyze

Figure 2: Self-validating experimental workflow for photoaffinity labeling.

Step-by-Step Methodology

Step 1: Complex Formation (Dark Conditions)

  • Action: Incubate the target protein (1–5 µM) with the photoprobe (10–50 µM) in an appropriate physiological buffer. Prepare a parallel competitor control containing a 100-fold excess of the unlabeled native ligand. Perform all steps under dim light.

  • Causality: The competitor control is the self-validating mechanism. If a crosslinked band appears in the test sample but is abolished in the competitor sample, the labeling is specific to the binding pocket. Performing this in the dark prevents premature photolysis of the probe before equilibrium is reached.

Step 2: UV Irradiation (Thermal Control)

  • Action: Transfer the samples to a shallow multi-well plate (to maximize surface area) on an ice bath.

    • For Aryl Azide: Irradiate at 254 nm for 2–5 minutes.

    • For Benzophenone: Irradiate at 365 nm for 15–30 minutes.

  • Causality: UV lamps generate significant heat. Heating the sample increases the off-rate (

    
    ) of the ligand-protein complex, shifting the equilibrium toward the unbound state. The ice bath prevents thermal denaturation of the protein, which would alter the binding equilibrium and expose cryptic non-specific sites. The shorter irradiation time for aryl azides is strictly necessary to minimize UV-induced protein backbone cleavage [1].
    

Step 3: Reaction Quenching

  • Action: Add Tris-HCl (final concentration 50 mM) or a primary amine-containing buffer to the mixture immediately after irradiation.

  • Causality: Aryl azides can form long-lived ketenimine intermediates. If you boil the sample for SDS-PAGE without quenching, these intermediates will react with random lysine residues on denatured proteins, creating artificial high-molecular-weight smears. Tris provides a massive excess of primary amines to safely scavenge these species [2].

Step 4: Analysis

  • Action: Resolve the samples via SDS-PAGE. Analyze by Western blot or in-gel fluorescence (if a reporter tag is present). For precise binding site identification, excise the crosslinked band, subject it to in-gel trypsin digestion, and analyze via LC-MS/MS.

References

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels Polymers (MDPI)[Link]

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry National Institutes of Health (PMC)[Link]

  • Photoaffinity labeling in target- and binding-site identification National Institutes of Health (PMC)[Link]

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Evaluation of 2-Azido-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Synthetic Intermediates

2-Azido-4-methylbenzoic acid is a key synthetic intermediate in the development of novel pharmaceutical compounds and complex organic molecules. Its unique trifunctional structure—comprising an aromatic ring, a reactive azido group, and a carboxylic acid moiety—makes it a versatile building block. However, the very reactivity that makes it valuable also presents a challenge: ensuring its purity. The presence of residual starting materials, synthetic by-products, or degradants can have profound consequences on downstream reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, safety and efficacy.

This guide provides a comprehensive framework for researchers, analytical chemists, and drug development professionals on developing and comparing robust High-Performance Liquid Chromatography (HPLC) methods for the definitive purity assessment of 2-Azido-4-methylbenzoic acid. We will move beyond a single, prescriptive method to explore the rationale behind critical experimental choices, enabling you to build a method that is not only accurate but also inherently self-validating and tailored to your specific needs.

Pillar 1: Understanding the Analyte - A Chromatographic Perspective

The molecular structure of 2-Azido-4-methylbenzoic acid dictates its behavior in a chromatographic system. A successful HPLC method hinges on exploiting these properties to achieve separation from potential impurities.

  • Aromatic Core (Toluene Backbone): The substituted benzene ring provides a significant degree of hydrophobicity, making it ideally suited for Reversed-Phase (RP) HPLC. It also contains a strong chromophore, which allows for sensitive detection using UV-Vis spectroscopy.

  • Carboxylic Acid Group (-COOH): This is the most influential functional group for method development. It is an acidic group with a predictable pKa. The ionization state of this group, controlled by the mobile phase pH, is the primary tool for manipulating retention and peak shape.[1] HPLC separation of ionic samples is often more complex than for non-ionic compounds, requiring careful control over mobile phase conditions.[1]

  • Azido Group (-N₃): The azide group is relatively non-polar and can increase the hydrophobicity of a molecule compared to an amine or hydroxyl analog.[2] It is also sensitive to reduction, a factor to consider during sample preparation and handling.

A crucial aspect of purity analysis is anticipating the likely impurities. For 2-Azido-4-methylbenzoic acid, these often include:

  • Starting Material: 2-Amino-4-methylbenzoic acid, the precursor for the diazotization and azidation reaction.

  • Side-Reaction Products: Isomeric impurities or products from incomplete reactions.

  • Degradants: Potential reduction of the azido group back to the amine (2-Amino-4-methylbenzoic acid), especially under improper storage or analytical conditions.

Pillar 2: HPLC Method Development - A Comparative Analysis

A robust purity method must be able to separate the main analyte from all potential impurities. This requires a systematic evaluation of the stationary and mobile phases. We will compare the most effective approaches.

Workflow for HPLC Method Development

The logical flow of developing a purity method is crucial for an efficient and effective outcome.

HPLC_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_dev Phase 2: Method Development & Optimization cluster_val Phase 3: Validation & Application Analyte Characterize Analyte (pKa, Solubility, UV Spectra) Impurity Identify Potential Impurities (Starting Materials, By-products) Analyte->Impurity Col_Select Column Selection (e.g., C18 vs. Phenyl) Impurity->Col_Select Inform Selection MP_Dev Mobile Phase Optimization (pH, Organic Modifier, Gradient) Col_Select->MP_Dev Det_Select Detector Settings (Wavelength Selection) MP_Dev->Det_Select SST System Suitability Testing (Resolution, Tailing Factor) Det_Select->SST Finalize Method Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) SST->Validation Routine Routine Purity Analysis Validation->Routine

Caption: Workflow for HPLC Purity Method Development.

Comparison of Stationary Phases (Columns)

The column is the heart of the separation.[3] The choice of stationary phase chemistry has the greatest impact on the resolution between the analyte and its impurities.[3]

ParameterStandard C18 Column Phenyl-Hexyl Column Rationale & Recommendation
Primary Mechanism Hydrophobic interactions.Hydrophobic interactions + π-π interactions.The C18 column is the universal starting point for RP-HPLC.[3] However, for aromatic compounds, a Phenyl column can offer alternative selectivity due to interactions between the analyte's benzene ring and the stationary phase's phenyl groups.[3]
Selectivity Excellent for general hydrophobicity differences. May not resolve isomers or structurally similar aromatics well.Enhanced selectivity for aromatic and unsaturated compounds. Can improve resolution between the analyte and aromatic impurities.Recommendation: Start with a high-quality, end-capped C18 column. If co-elution with an aromatic impurity (e.g., starting material) is observed, a Phenyl-Hexyl column is the logical next step to exploit alternative separation mechanisms.
Peak Shape Can exhibit peak tailing for acidic compounds due to silanol interactions.[4]Generally provides good peak shape for aromatics. Also susceptible to silanol interactions if not properly end-capped.Peak tailing for the carboxylic acid is a primary challenge. This is best addressed by controlling the mobile phase pH, but a high-purity, end-capped column is essential to minimize secondary interactions.[4]
Hypothetical Data RT: 8.5 min; Asymmetry: 1.4; Resolution from impurity: 1.8RT: 9.2 min; Asymmetry: 1.1; Resolution from impurity: 2.5The hypothetical data illustrates how a Phenyl column might improve peak shape (asymmetry closer to 1) and increase resolution from a critical impurity.
Comparison of Mobile Phase Strategies

The mobile phase fine-tunes the separation achieved on the column. For 2-Azido-4-methylbenzoic acid, pH control is paramount.

  • Ion Suppression vs. Ion Pairing:

    • Ion Suppression (Recommended): This is the most straightforward and robust approach for acidic analytes. By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa, the carboxylic acid is fully protonated (-COOH).[4] This neutral form is more hydrophobic and will be well-retained on a reversed-phase column, leading to sharp, symmetrical peaks.

      • Acid Choice:

        • Trifluoroacetic Acid (TFA) at 0.1%: Provides excellent peak shaping but can suppress ionization in mass spectrometry (MS) and has a high UV cutoff.

        • Formic Acid at 0.1%: A good alternative, compatible with MS detection, and provides sufficient acidity.

        • Phosphoric Acid: Creates a buffered mobile phase for highly reproducible retention times but is non-volatile and can precipitate, requiring diligent system maintenance.[5][6]

    • Ion Pairing: Involves adding a reagent like tetrabutylammonium (TBA) to the mobile phase. This is generally unnecessary for this analyte and adds complexity to the method.[1]

  • Organic Modifier: Acetonitrile vs. Methanol

    • Acetonitrile (ACN): Generally the preferred solvent. It has a lower viscosity (leading to lower backpressure) and is a stronger eluent than methanol for many compounds. Its UV transparency is also advantageous.

    • Methanol (MeOH): Can offer different selectivity and is a viable alternative if ACN does not provide the required resolution. It is also a more cost-effective choice.

Pillar 3: A Self-Validating Experimental Protocol

This protocol represents a robust starting point for analysis. Its trustworthiness is established through the mandatory inclusion of System Suitability Testing (SST), which verifies the performance of the entire analytical system for each run.[7]

Step 1: Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile and water.[7]

  • Acidifier: HPLC-grade Formic Acid.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Reference Standard: Well-characterized 2-Azido-4-methylbenzoic acid (purity ≥ 99.5%).

  • Impurity Marker (if available): 2-Amino-4-methylbenzoic acid reference standard.

Step 2: Solution Preparation
  • Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is a good starting point.

  • Reference Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of ~1.0 mg/mL.

  • Working Standard Solution (for Assay): Dilute the stock solution to ~0.5 mg/mL with diluent.

  • Sample Solution: Prepare the test sample at the same concentration as the Working Standard Solution (~0.5 mg/mL). Ensure complete dissolution; sonication may be used if necessary.[2]

  • System Suitability Solution: If an impurity marker is available, spike a small amount into a portion of the Working Standard Solution to create a solution where the impurity peak is ~0.1-0.5% of the main peak area. Otherwise, use the Working Standard Solution.

Step 3: Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 3.5 µmProvides good efficiency and resolution for initial method development.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidThe acidic mobile phase ensures the analyte is in its non-ionized form, promoting good peak shape and retention.[4]
Gradient 0-5 min: 30% B5-25 min: 30% to 80% B25-26 min: 80% to 30% B26-30 min: 30% B (re-equilibration)A gradient elution is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce viscosity.
Detection UV at 254 nmAromatic benzoic acids exhibit strong absorbance around this wavelength.[8] Wavelength can be optimized by examining the UV spectrum of the analyte.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on detector response.
Step 4: System Suitability Testing (SST) - The Self-Validation Check

Before any sample analysis, inject the System Suitability Solution (or Working Standard) five times. The system is only deemed suitable for analysis if the following criteria are met.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation of the main peak from its critical impurities.
Tailing Factor (T) ≤ 1.5 (for the main analyte peak)Confirms the peak is symmetrical, indicating an efficient and specific separation without secondary interactions.
Relative Standard Deviation (RSD) ≤ 2.0% for peak area of 5 replicate injectionsDemonstrates the precision and reproducibility of the system.[9]
Step 5: Data Analysis
  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion: A Foundation for Rigorous Quality Control

This guide establishes a comparative framework for developing a scientifically sound HPLC method for the purity evaluation of 2-Azido-4-methylbenzoic acid. By understanding the analyte's chemical properties and systematically comparing column and mobile phase choices, a specific and robust method can be achieved. The cornerstone of this approach is the implementation of a self-validating protocol through rigorous System Suitability Testing, which ensures the integrity of the data generated. The principles and methodologies described here are grounded in established chromatographic theory and align with regulatory expectations for analytical method validation, providing a reliable foundation for quality control in any research or drug development setting.[10][11]

References

  • Vertex AI Search. (n.d.). Determination of azide impurity in sartans using reversed-phase HPLC with UV detection.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • SIELC Technologies. (n.d.). Separation of Acetic acid, azido-, ethyl ester on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • HELIX Chromatography. (2018, November 7). HPLC Methods for analysis of Azide Ion.
  • PubMed. (2016, June 5). Determination of azide impurity in sartans using reversed-phase HPLC with UV detection.
  • BenchChem. (2025, December). Technical Support Center: Purification Strategies for Azide-Modified Peptides by HPLC.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • MDPI. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • PharmaCores. (2025, May 27). HPLC Method development: an overview.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • ACS Publications. (2005, July 23). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines | Journal of Agricultural and Food Chemistry.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • Zenodo. (2023, October 13). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Azido-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistical Guide: Handling 2-Azido-4-methylbenzoic Acid

Introduction 2-Azido-4-methylbenzoic acid (CAS: 790684-90-1) is a versatile organic azide utilized primarily in click chemistry, photoaffinity labeling, and advanced drug development workflows. While organic azides are indispensable for synthesizing complex molecular architectures, they carry inherent risks of thermal and shock-induced explosive decomposition. This guide provides drug development professionals and laboratory scientists with a rigorously validated, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profiling and Stability Assessment

Before handling any organic azide, a quantitative stability assessment must be performed. The stability of 2-Azido-4-methylbenzoic acid can be validated using two standard empirical safety rules for organic azides[1]:

  • The Carbon-to-Nitrogen (C/N) Ratio : The equation

    
     dictates whether an azide is stable enough to be isolated[1]. For 2-Azido-4-methylbenzoic acid (
    
    
    
    ), the ratio is
    
    
    .
  • The Rule of Six : This rule states that there must be at least six carbon atoms per energetic functional group (azide) to provide sufficient dilution of the explosive potential[2]. With 8 carbons to 1 azide group, this compound passes the 1 threshold[1].

Because it satisfies both criteria, 2-Azido-4-methylbenzoic acid is considered relatively stable for isolation and storage at room temperature or below[1]. However, it must still be treated as a potentially explosive material under specific conditions (e.g., high heat, friction, or exposure to incompatible chemicals)[2].

Table 1: Quantitative Chemical Profile

PropertyValueSafety Implication
Molecular Formula

Contains energetic

functional group.
Molecular Weight 177.16 g/mol Low molecular weight azides are generally more volatile; 177 is moderately safe.
CAS Number 790684-90-1Unique identifier for SDS tracking.
(C+O)/N Ratio 3.33> 3.0; Safe for isolation and standard storage[1].
Incompatibilities Heavy metals, strong acids, halogenated solventsRisk of forming highly explosive metal azides or azidomethanes[3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE for 2-Azido-4-methylbenzoic acid is driven by the need to prevent dermal absorption and mitigate the impact of accidental energetic decomposition[3].

  • Hand Protection : Heavy-duty Nitrile or Neoprene gloves. Causality: Azides can be absorbed through the skin, leading to systemic toxicity similar to cyanide exposure[3]. If handling large quantities or highly concentrated solutions, double-gloving or using 3 underneath nitrile is mandated[3].

  • Eye/Face Protection : ANSI Z87.1-compliant chemical splash goggles. Causality: Standard safety glasses are insufficient. If scaling up the reaction, a full-face shield must be worn over the goggles to protect against potential blast fragmentation[3].

  • Body Protection : Flame-resistant (FR) laboratory coat. Causality: In the event of an energetic decomposition, standard polyester/cotton coats can melt or ignite. An FR coat provides a critical thermal barrier[3].

  • Engineering Controls : Portable blast shield inside a certified chemical fume hood. Causality: The fume hood sash provides primary containment, but a polycarbonate blast shield offers necessary secondary protection against shockwaves and shrapnel during active manipulation[3].

Operational Workflow & Handling Protocols

To ensure a self-validating safety system, every operational step must eliminate the triggers of azide decomposition: heat, friction, and incompatible chemical interactions[2].

Step-by-Step Handling Methodology:

  • Preparation & Isolation : Conduct all work inside a certified chemical fume hood cleared of unnecessary clutter. Deploy a portable blast shield[3].

  • Tool Selection (Critical) : Weigh the 2-Azido-4-methylbenzoic acid using only plastic, ceramic, or glass spatulas. Causality: Contact with metal spatulas (especially those containing copper, lead, or silver alloys) can catalyze the formation of friction-sensitive metal azides[2].

  • Solvent Selection : Dissolve the compound in compatible organic solvents (e.g., ethyl acetate, ethanol, or THF). Never use halogenated solvents like dichloromethane (DCM) or chloroform. Causality: Halogenated solvents can react with azides to form di- and tri-azidomethane, which are notoriously unstable and capable of detonating at room temperature[2].

  • Friction Avoidance : Do not store the compound in glassware with ground-glass joints. Causality: The friction generated by twisting a ground-glass stopper can provide the activation energy required for localized detonation[4]. Use plastic amber containers or glass vials with PTFE-lined screw caps[2].

  • Temperature Control : While stable at room temperature, long-term storage should be maintained at or below -18°C in the dark to prevent gradual thermal or photochemical degradation[2].

Quenching and Disposal Plan

Unreacted 2-Azido-4-methylbenzoic acid must never be disposed of directly into aqueous or organic waste streams[4]. It must be chemically quenched (reduced) to a stable amine or converted to nitrogen gas prior to disposal. The most reliable method is the 4[4].

Step-by-Step Quenching Methodology:

  • Dilution : In a fume hood, dilute the azide-containing waste with water or a compatible solvent to a concentration of <5%[4].

  • Nitrite Addition : Add a 20% aqueous solution of sodium nitrite (

    
    ). Use approximately 1.5 grams of 
    
    
    
    for every 1 gram of azide present in the waste[4].
  • Acidification : Slowly add a 20% aqueous solution of sulfuric acid (

    
    ) dropwise via an addition funnel while stirring vigorously. Causality: This generates nitrous acid in situ, which reacts with the azide to safely evolve nitrogen (
    
    
    
    ) and nitric oxide (
    
    
    ) gases[4].
  • Verification : Test the solution with starch-iodide paper. A rapid color change to blue/black indicates the presence of excess nitrite, confirming that all azide has been consumed[4].

  • Neutralization : Once confirmed, neutralize the acidic solution to pH 6–9 using dilute sodium hydroxide (

    
    ) before transferring it to the standard aqueous hazardous waste stream[4].
    

QuenchingWorkflow Start Unreacted Azide Waste (in Fume Hood) Dilute Dilute to <5% concentration (Water/Solvent) Start->Dilute Step 1: Mitigate Exotherm Nitrite Add 20% aq. NaNO2 (1.5g per 1g Azide) Dilute->Nitrite Step 2: Reagent Prep Acidify Dropwise Addition of 20% H2SO4 (Acidification) Nitrite->Acidify Step 3: Vent N2/NO gas Test Starch-Iodide Test (Check for excess nitrite) Acidify->Test Step 4: Validate Quench Test->Acidify If Negative (Add more acid/nitrite) Neutralize Neutralize to pH 6-9 (Dilute NaOH) Test->Neutralize If Positive (Azide consumed) Dispose Aqueous Hazardous Waste Disposal Neutralize->Dispose Step 5: Final Disposal

Logical workflow for the safe nitrous acid quenching of organic azide waste.

References

  • Sigma-Aldrich. "Azido acid | Sigma-Aldrich".

  • Stanford Environmental Health & Safety. "Information on Azide Compounds". 1

  • University of Pittsburgh. "Safe Handling of Azides". 2

  • UC Santa Barbara. "Sodium Azide and Organic Azides". 3

  • BenchChem. "Technical Support Center: Safe Handling of Azides". 4

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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